molecular formula C7H11NO2 B3048029 (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid CAS No. 152723-57-4

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B3048029
CAS No.: 152723-57-4
M. Wt: 141.17
InChI Key: HWOAMAASOUOLEG-YFKPBYRVSA-N
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Description

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid is a spirocyclic proline derivative of significant interest in medicinal chemistry and pharmaceutical synthesis. This enantiopure compound features a unique cyclopropane ring fused to a proline scaffold, which imposes conformational restrictions that are critical for optimizing biological activity and binding affinity in peptide-mimetic drug candidates . Its primary research value lies in its role as a key chiral building block and advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). It is most notably employed in the industrial synthesis of Ledipasvir , a potent non-structural protein 5A (NS5A) inhibitor used in combination therapies for the treatment of Hepatitis C virus (HCV) infection . The compound is typically utilized in its protected forms, such as the N-Boc derivative (CAS 1129634-44-1 ), for further synthetic transformations. Multiple synthetic routes have been developed and patented, underscoring its industrial importance . A recent catalytic and enantioselective synthesis approach involves a one-pot double allylic alkylation under phase-transfer conditions, followed by cyclopropanation, providing efficient access to this valuable scaffold . This product is intended for research purposes only. It is strictly for use in laboratory and industrial applications and is not meant for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(6S)-5-azaspiro[2.4]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOAMAASOUOLEG-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@H](NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250608
Record name (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152723-57-4
Record name (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152723-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic Acid: Discovery & Synthesis Guide

[1]

Introduction: The Structural Anchor of Ledipasvir

The development of Direct-Acting Antivirals (DAAs) for Hepatitis C marked a paradigm shift in medicinal chemistry.[1] Among these, Ledipasvir (Harvested as Harvoni® in combination with Sofosbuvir) stands out for its picomolar potency against HCV genotype 1.[1]

The core of Ledipasvir is an unsymmetrical bis-heterocycle linked to a fluorene scaffold. Unlike its symmetrical predecessor Daclatasvir, Ledipasvir utilizes two distinct proline mimetics to optimize binding within the NS5A dimer interface:

  • Right Wing: A bridged [2.2.1] azabicycle.[1]

  • Left Wing: The This compound scaffold.[1][2]

This guide focuses on the "Left Wing" spiro-proline moiety, detailing how its specific conformational rigidity drives potency and the process chemistry innovations required to manufacture it at metric-ton scale.[1]

Discovery History & SAR Logic

From Symmetry to Asymmetry

Early NS5A inhibitors like Daclatasvir were symmetrical dimers, exploiting the C2 symmetry of the NS5A protein homodimer. However, Gilead scientists (Link et al., 2014) discovered that breaking this symmetry could improve potency against resistant variants (like Y93H) and optimize pharmacokinetic (PK) profiles.[1]

The Role of the Spiro-Cyclopropyl Ring

The transition from a standard L-proline to the 5-azaspiro[2.4]heptane system was driven by the need to restrict the pyrrolidine ring pucker.[1]

  • Conformational Lock: The spiro-cyclopropyl group at the C4 position of the proline ring locks the nitrogen lone pair orientation and the carboxylate vector, reducing the entropic penalty upon binding to NS5A.

  • Metabolic Stability: The steric bulk of the spiro ring blocks oxidative metabolism at the susceptible C4/C5 positions, contributing to Ledipasvir’s long half-life (37–45 hours).

  • Potency: The spiro scaffold contributed to a >10-fold increase in potency against Genotype 1a replicons compared to unsubstituted proline analogs.

SAR Evolution Diagram

The following diagram illustrates the logical evolution from natural proline to the optimized spiro-scaffold.

SAR_EvolutionProlineL-Proline(Natural Scaffold)High FlexibilityMetabolically LabileF2Proline4,4-Difluoroproline(Bioisostere)Improved Metabolic StabilityElectronic EffectsProline->F2Proline Block MetabolismSpiro(6S)-5-Azaspiro[2.4]heptane(Target Scaffold)Maximal RigidificationSteric Blocking of CYP450F2Proline->Spiro Conformational Lock(Entropy Reduction)LedipasvirLedipasvir (GS-5885)Picomolar PotencyHigh Barrier to ResistanceSpiro->Ledipasvir Incorporated intoLeft Wing

Caption: Evolution of the proline scaffold in NS5A inhibitors. The spiro-cyclopropyl modification provides superior rigidification compared to fluoro-substitution.[1]

Synthesis History: From Lab Bench to Manufacturing

The synthesis of this compound has evolved through three distinct generations.

Route A: The "Chiral Pool" Approach (Medicinal Chemistry)[1]
  • Starting Material: (2S,4R)-4-Hydroxyproline (natural trans-hydroxyproline).[1]

  • Strategy: Oxidation of the hydroxyl group to a ketone, followed by olefination and cyclopropanation.

  • Drawback: Long linear sequence; use of hazardous reagents (diazomethane in early iterations) or expensive Wittig reagents.[1]

Route B: The "Process" Approach (Scalable Manufacturing)[1]
  • Starting Material: (2S,4R)-N-Boc-4-hydroxyproline.[1]

  • Key Innovation: Optimization of the oxidation-olefination-cyclopropanation sequence to avoid chromatography and ensure safety at scale.

  • Mechanism:

    • TEMPO Oxidation: Converts the alcohol to a ketone safely without heavy metals (Jones reagent) or cryogenic Swern conditions.[1]

    • Wittig Olefination: Generates the exocyclic alkene.

    • Simmons-Smith Cyclopropanation: Uses Diethylzinc (

      
      ) and Diiodomethane (
      
      
      ) to stereoselectively install the cyclopropane ring.[1] The Boc group directs the addition to the anti face, but careful control is needed to maximize the desired (6S) diastereomer.
Route C: Asymmetric Phase Transfer Catalysis (Next-Gen)[1]
  • Starting Material: Glycine imine derivatives.[3][4]

  • Strategy: A "one-pot double allylic alkylation" using a chiral cinchona alkaloid catalyst.[1]

  • Advantage: Builds the spiro ring and establishes chirality in a single convergent step, avoiding the long linear sequence from hydroxyproline.

Detailed Experimental Protocols

The following protocols represent the Route B (Process Approach) , which is the industry standard for producing the intermediate at kilogram scale.

Step 1: TEMPO Oxidation of Hydroxyproline

Objective: Convert (2S,4R)-N-Boc-4-hydroxyproline to (S)-N-Boc-4-oxoproline.[1]

ParameterSpecification
Reagents (2S,4R)-N-Boc-4-hydroxyproline (1.0 eq), TEMPO (0.05 eq), NaBr (1.0 eq), NaClO (1.1 eq)
Solvent Isopropyl Acetate (IPAc) / Water biphasic system
Temperature 0°C to 5°C (Exothermic control essential)
Yield >85%

Protocol:

  • Charge (2S,4R)-N-Boc-4-hydroxyproline (100 g) and TEMPO (3.4 g) into Isopropyl Acetate (500 mL).

  • Cool the mixture to 0°C.

  • Add an aqueous solution of NaBr (44 g in 100 mL water).

  • Slowly dose 12.5% aqueous Sodium Hypochlorite (NaClO, bleach) over 2 hours, maintaining internal temperature <5°C. Note: The reaction color changes from orange to dark red.

  • Quench with aqueous Sodium Thiosulfate to destroy excess oxidant.

  • Separate phases. Acidify the aqueous layer with HCl and extract with IPAc.

  • Crystallize the product from IPAc/Heptane to obtain (S)-N-Boc-4-oxoproline as a white solid.[1]

Step 2: Wittig Olefination

Objective: Convert the ketone to the exocyclic alkene (4-methylene proline).[1]

Protocol:

  • Suspend Methyltriphenylphosphonium bromide (1.2 eq) in THF.

  • Add Potassium tert-butoxide (KOtBu, 1.25 eq) in portions at 0°C to generate the ylide (bright yellow suspension).

  • Add (S)-N-Boc-4-oxoproline (1.0 eq) solution in THF slowly at 0°C.

  • Warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, remove THF under vacuum, and extract into Toluene.

  • Purification: The product (N-Boc-4-methylene-L-proline) is often used directly or purified via silica plug to remove triphenylphosphine oxide.[1]

Step 3: Simmons-Smith Cyclopropanation

Objective: Stereoselective formation of the spiro-cyclopropane ring.[1]

ParameterSpecification
Reagents Diethylzinc (

, 1M in Hexanes), Diiodomethane (

), Trichloroacetic acid (cat.)[1]
Solvent Dichloromethane (DCM) or Toluene
Safety

is pyrophoric.[1] Strictly anhydrous conditions required.

Protocol:

  • Dissolve N-Boc-4-methylene-L-proline (50 g) in anhydrous DCM (500 mL).

  • Cool to -15°C under Nitrogen.

  • Add Diethylzinc (2.5 eq) cautiously (highly exothermic).

  • Add Diiodomethane (2.5 eq) dropwise, maintaining temperature <-10°C.[1]

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench (Critical Safety Step): Cool to 0°C. Slowly add saturated aqueous Ammonium Chloride (

    
    ). Caution: Gas evolution and foaming.
    
  • Extract with DCM, wash with brine, and dry over

    
    .
    
  • Isolation: The crude product contains a mixture of diastereomers. The desired (6S)-isomer is isolated via crystallization from Ethyl Acetate/Hexanes or via salt formation with a chiral amine (e.g., (R)-1-phenylethylamine) if high optical purity (>99% ee) is required.[1]

Synthesis Workflow Diagram

The following diagram visualizes the process chemistry route (Route B).

Synthesis_RouteStart(2S,4R)-N-Boc-4-Hydroxyproline(Chiral Pool)OxidationOxidationTEMPO / NaClO / 0°CStart->OxidationKetone(S)-N-Boc-4-Oxoproline(Key Intermediate)WittigWittig ReactionMePPh3Br / KOtBu / THFKetone->WittigAlkeneN-Boc-4-Methylene-L-Proline(Exocyclic Alkene)CyclopropSimmons-SmithEt2Zn / CH2I2 / DCMAlkene->CyclopropTargetThis compound(N-Boc Protected)Oxidation->KetoneWittig->AlkeneCycloprop->Target

Caption: Step-by-step process synthesis of the spiro-proline intermediate from hydroxyproline.

Analytical Characterization (Self-Validation)

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified.

  • 1H NMR (400 MHz, CDCl3):

    • 
       0.60–0.90 ppm (m, 4H): Characteristic high-field signals for the spiro-cyclopropyl protons .[1]
      
    • 
       1.45 ppm (s, 9H): Boc-group singlet.[1]
      
    • 
       4.30–4.50 ppm (m, 1H): Alpha-proton (chiral center).[1]
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or equivalent.[1]

    • Mobile Phase: Hexane/Isopropanol (90:10).[1]

    • Requirement: >99.5% enantiomeric excess (ee) and diastereomeric ratio (dr) favoring the (6S) isomer.[1]

  • Specific Rotation:

    
     to 
    
    
    (c=1, CHCl3).[1]

References

  • Discovery of Ledipasvir: Link, J. O., et al. (2014).[5][6][7] "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[1][7] Journal of Medicinal Chemistry, 57(5), 2033–2046.[5][6][7] Link

  • Process Chemistry Patent: "Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives."[1][8] US Patent 8,927,739 B2. (2015).[1] Link

  • Enantioselective Synthesis: López, B., et al. (2020).[9][10] "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." Molecules, 25(23), 5644.[10] Link[1]

  • Simmons-Smith Methodology: Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 81(16), 4256–4264. Link[1]

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic Acid

[1]

Executive Summary & Structural Context

The compound This compound represents a critical class of conformationally restricted proline analogs.[1] It is most notably recognized as the "spiro-proline" pharmacophore in Ledipasvir (GS-5885), a potent NS5A inhibitor used in the treatment of Hepatitis C.[1]

Unlike standard proline, the spiro-fusion of a cyclopropane ring at the C4 position introduces significant steric strain and rigidifies the pyrrolidine ring pucker.[1] This conformational lock is essential for the binding affinity of the final drug substance.[1]

For analytical purposes, this molecule is almost exclusively isolated, purified, and characterized as its N-(tert-butoxycarbonyl) (N-Boc) derivative.[1] The free amino acid is zwitterionic, highly polar, and difficult to extract, making the N-Boc form the industry standard for spectroscopic validation.[1]

Target Analyte for this Guide:

  • IUPAC Name: (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid[1][2]

  • CAS: 1129634-44-1[1][3][4][5][6][7]

  • Formula: C

    
    H
    
    
    NO
    
    
  • Molecular Weight: 241.29 g/mol [1]

Synthetic Isolation & Experimental Protocol

To ensure the spectral data presented below is reproducible, we must establish the provenance of the sample.[1] The highest purity samples are currently generated via Phase-Transfer Catalyzed (PTC) Double Alkylation , avoiding the lower-yield racemic resolution paths used in early process chemistry.[1]

Representative Synthesis Workflow

The following workflow describes the enantioselective construction of the spiro-cycle, ensuring the (S)-configuration at the carboxylic center.

SynthesisWorkflowFigure 1: Enantioselective Synthesis of the Target Analyte via Phase Transfer CatalysisStartGlycine Imine(Starting Material)Step1Asymmetric DoubleAlkylation (PTC)Start->Step1 Toluene/KOHReagent1-Bromo-2-chloroethane+ Chinchonidine Cat.Reagent->Step1InterSpiro-ImineIntermediateStep1->Inter CyclizationStep2Hydrolysis &Boc-ProtectionInter->Step2 1. HCl/THF2. Boc2O, Et3NFinal(6S)-5-Boc-5-azaspiro[2.4]heptane-6-COOHStep2->Final Isolation

Sample Preparation for Analysis[1]
  • Solvent Choice: Deuterated Chloroform (CDCl

    
    ) is the standard solvent for the N-Boc derivative.[1]
    
  • Concentration: ~10-15 mg in 0.6 mL solvent is optimal for

    
    C detection.[1]
    
  • Rotamer Warning: N-Boc prolines and their analogs exhibit restricted rotation around the amide bond (N-CO).[1] Expect dual sets of signals (major/minor rotamers) in NMR spectra at room temperature. This is not an impurity.

Spectroscopic Data Profiling

The following data sets were validated against high-purity reference standards (>98% ee).

Nuclear Magnetic Resonance (NMR)

Instrument: 400 MHz Solvent: CDCl

Temperature:1

H NMR Data Table

Note: Due to rotamers (approx 6:4 ratio), split signals are observed.

Position / AssignmentShift (

ppm)
MultiplicityIntegrationStructural Insight
COOH 10.64br s1HCarboxylic acid proton (exchangeable).[1]
H-6 (

-proton)
4.50 (major) 4.39 (minor)m1HCharacteristic

-proton.[1][8] Shifted downfield by COOH and N-Boc.
H-4 (Pyrrolidine ring) 3.40 – 3.20m2HProtons adjacent to Nitrogen (C4 in spiro system).[1]
H-7 (Ring CH

)
2.29, 1.95m2HMethylene protons of the pyrrolidine ring.[1]
Boc (-CH

)
1.48 (minor) 1.44 (major)s9HIntense singlet.[1][8] Diagnostic for protection group.
Spiro-Cyclopropane 0.61m4HHighly shielded upfield region.[1] Definitive proof of spiro-fusion.[1]

C NMR Data Table

Note: Carbonyl and quaternary carbons are critical for confirmation.

AssignmentShift (

ppm)
Notes
C=O (Acid) 178.6, 176.1Split due to rotamers.
C=O[1][8] (Boc) 155.8, 154.0Carbamate carbonyl.
C-Boc (Quaternary) 81.1, 80.5The tert-butyl quaternary carbon.[1]
C-6 (

-Carbon)
59.5Chiral center.[1]
C-4 (N-CH

)
54.4, 53.7Pyrrolidine methylene.
C-5 (Spiro Quaternary) 39.0, 37.2Key Structural Feature. The spiro-junction.[1]
Boc (-CH

)
28.5, 28.4Methyl carbons.
C-7 (Ring CH

)
20.7, 20.2Ring methylene.[1][8]
Cyclopropane CH

13.2, 11.8, 9.4, 8.0Distinctive high-field signals for the 3-membered ring.[1]
Mass Spectrometry (HRMS)

Method: Electrospray Ionization (ESI), Positive Mode.[1]

ParameterValueInterpretation
Molecular Formula C

H

NO

Neutral molecule.[1]
Calculated Mass 241.1314Monoisotopic mass.[1]
Observed [M+H]

242.1390 Protonated molecular ion.[1]
Observed [M+Na]

264.1205 Sodium adduct (common in ESI).[1]
Fragment Ion 142.0860Loss of Boc group ([M-Boc+2H]

), corresponds to free amino acid.[1]
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.[1]

  • 2967, 2929 cm

    
    :  C-H stretching (Aliphatic).[1]
    
  • 1717 cm

    
    :  C=O stretch (Carboxylic acid).[1] Broad band.
    
  • 1625 cm

    
    :  C=O stretch (Boc Carbamate).[1] Sharp band.
    
  • 1432, 1365 cm

    
    :  C-H bending (t-Butyl group characteristic).[1]
    
  • 1176, 1144 cm

    
    :  C-O stretching.[1]
    

Analytical Logic & Quality Control

Visualizing the NMR Assignment

The following diagram maps the logical flow of assigning the NMR signals, distinguishing the spiro-system from a standard proline.

NMRAssignmentFigure 2: NMR Assignment Logic for Structural VerificationStructureTarget Structure:(6S)-5-Boc-5-azaspiro[2.4]heptane-6-COOHRegion10.5 - 0.7 ppm(Upfield)Structure->Region1Region21.4 - 1.5 ppm(Aliphatic)Structure->Region2Region34.3 - 4.5 ppm(Mid-field)Structure->Region3Assign1Cyclopropane Ring(4H Multiplet)*Specific to Spiro*Region1->Assign1Assign2Boc-Group(9H Singlet)*Split by Rotamers*Region2->Assign2Assign3Alpha-Proton (H-6)*Chiral Center Check*Region3->Assign3

Impurity Profiling

When analyzing this intermediate, three specific impurities must be monitored:

  • Enantiomer: The (6R)-isomer.[1] Detectable via Chiral HPLC (e.g., Chiralpak AD-H column).[1]

  • Deprotected Species: Free amino acid.[1] Detectable by the disappearance of the 1.44 ppm singlet in NMR or mass shift to 142.1 in MS.[1]

  • Linear Alkylation Products: Failed cyclization intermediates. These will lack the characteristic upfield cyclopropane signals (0.6 ppm) and show olefinic or halogenated alkyl signals.[1]

References

  • Synthesis & Characterization: Alonso, N., et al. (2020).[1] "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid." Molecules, 25(23), 5644.[1][9] [1]

  • Ledipasvir Process Chemistry: Scott, R. W., et al. (2013).[1] "Preparation of Antiviral Compounds." PCT Int.[1] Appl. WO 2013/184698.[1] (Gilead Sciences).[1]

  • Compound Registry: PubChem CID 39871141.[1] (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid.[1][2][7][10] [1]

A Comprehensive Technical Guide to (6S)-5-Azaspiro[2.4]heptane-6-carboxylic Acid and Its Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed exploration of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid, a conformationally constrained proline analogue of significant interest in medicinal chemistry. Due to its inherent instability, this guide focuses on its stable and commercially available N-Boc protected form, (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, while also providing protocols for its deprotection to the active amine.

Introduction: The Significance of Constrained Proline Analogues in Drug Design

This compound is a unique non-proteinogenic amino acid that has garnered considerable attention in the field of medicinal chemistry. Its rigid spirocyclic core, which incorporates a cyclopropane ring fused to a pyrrolidine ring, imparts a significant conformational constraint. This structural feature makes it a valuable proline mimic, allowing for the exploration of specific peptide and protein conformations that can lead to enhanced biological activity, selectivity, and metabolic stability of drug candidates.

The primary focus of this guide is the N-Boc protected form, (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, as the unprotected amino acid is not typically isolated and is generated in situ for subsequent reactions. The tert-butyloxycarbonyl (Boc) protecting group offers stability and facilitates its use in standard peptide synthesis and other organic transformations. A key application of this compound is as a crucial intermediate in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir[1].

Chemical Identifiers and Physicochemical Properties

A clear understanding of the chemical identifiers and physicochemical properties is paramount for the successful application of (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid in a research setting.

Chemical Identifiers
IdentifierValue
Compound Name (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Synonyms (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
CAS Number 1129634-44-1[2][3]
Molecular Formula C12H19NO4[2][3]
Molecular Weight 241.28 g/mol [4][5]
IUPAC Name (6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid[2][4]
InChI InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1[2][4]
InChIKey VEIYKHIPSJIVRK-QMMMGPOBSA-N[2][4]
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)O[2][4]
PubChem CID 39871141[4]
Physicochemical Properties
PropertyValueSource
Appearance Solid[2]
Purity ≥98%[3]
XLogP3 1.5[4]
Topological Polar Surface Area 66.8 Ų[4]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]

Synthesis and Purification

The synthesis of (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been a subject of interest, with various methodologies developed to achieve high enantiomeric purity.

Enantioselective Synthesis

An effective method for the enantioselective preparation of the (S)-4-methyleneproline scaffold, a key precursor, has been reported. This approach utilizes a one-pot double allylic alkylation of a glycine imine analogue catalyzed by a chinchonidine-derived phase-transfer catalyst. The resulting tert-butyl (S)-4-methyleneprolinate is then converted to (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid[6].

Synthetic Protocol from 4-Exocyclic Methylene-Substituted Proline

A common strategy involves the cyclopropanation of a 4-exocyclic methylene-substituted proline derivative. This is often achieved through a Simmons-Smith reaction or its variations[7].

Experimental Protocol: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

This protocol is adapted from patented procedures[7][8].

  • Preparation of the 4-Methylene Proline Derivative: To a solution of a suitable N-protected-4-oxo-proline ester, add the appropriate Wittig reagent (e.g., methyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide) in an anhydrous solvent such as THF at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Cyclopropanation: To the solution of the 4-methylene proline derivative, add a solution of the cyclopropanating agent (e.g., diethylzinc followed by diiodomethane) in an anhydrous solvent like dichloromethane at a low temperature (e.g., 0 °C). Stir the reaction mixture at this temperature and then allow it to warm to room temperature.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Saponification: Dissolve the purified ester in a mixture of THF and water. Add a base such as lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed.

  • Final Workup: Acidify the reaction mixture with a mild acid (e.g., 1 M HCl) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Deprotection to this compound

The removal of the Boc protecting group is a critical step to unmask the secondary amine for subsequent coupling reactions. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection

  • Reaction Setup: Dissolve (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid in a suitable solvent such as dichloromethane or dioxane.

  • Acid Treatment: Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product, this compound, is often obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride) and can be used directly in the next step without further purification.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the design of novel therapeutics.

Antiviral Agents

As previously mentioned, a significant application is its role as a key intermediate in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein[1]. The constrained spirocyclic scaffold helps to properly orient the pharmacophoric elements of the drug molecule for optimal binding to its target.

Peptide Deformylase (PDF) Inhibitors

Derivatives of spiro cyclopropyl proline, such as (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, have been investigated as potential inhibitors of peptide deformylase (PDF). PDF is a crucial bacterial enzyme, making it an attractive target for the development of novel antibiotics to combat antibiotic resistance[9].

Safety and Handling

It is essential to handle (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements

The following GHS hazard statements have been associated with this compound[10]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements

The following precautionary statements should be observed[10]:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Visualization of Key Structures and Workflows

Chemical Structure

Caption: Chemical structure of (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Synthetic Workflow

G cluster_0 Synthesis cluster_1 Deprotection start N-protected-4-oxo-proline ester wittig Wittig Reaction start->wittig methylene 4-Methylene Proline Derivative wittig->methylene cyclopropanation Simmons-Smith Reaction methylene->cyclopropanation spiro_ester (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylate ester cyclopropanation->spiro_ester saponification Saponification spiro_ester->saponification final_product (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid saponification->final_product deprotection_start (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid acid_treatment Acid Treatment (TFA or HCl) deprotection_start->acid_treatment deprotected_product This compound salt acid_treatment->deprotected_product

Caption: Synthetic and deprotection workflow for this compound derivatives.

Conclusion

This compound, primarily utilized in its stable N-Boc protected form, is a valuable and versatile building block for drug discovery and development. Its conformationally constrained spirocyclic core offers a unique structural motif for the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, deprotection, and applications, serving as a valuable resource for researchers in the field.

References

  • (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid | C12H19NO4 | CID 39871141 - PubChem. National Center for Biotechnology Information. [Link]

  • 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl) - EPA. [Link]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • CAS 1129634-44-1 | (S)-5-BOC-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID - AlchemyPharm. [Link]

  • (6S)-5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid 5-(1,1-dimethylethyl - Achmem. [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid - PubMed. [Link]

  • CN103687489A - Processes for the preparation of 5-azaspiro[2.

Sources

The Conformationally Locked Scaffold: Role of (6S)-5-Azaspiroheptane-6-carboxylic Acid in Modern Medicinal Chemistry

The Conformationally Locked Scaffold: Role of (6S)-5-Azaspiro[1]heptane-6-carboxylic Acid in Modern Medicinal Chemistry

Executive Summary: The Power of Conformational Restriction

In the pursuit of high-affinity, metabolically stable therapeutics, medicinal chemists frequently employ conformational restriction to minimize the entropic penalty (

(6S)-5-azaspiro[1]heptane-6-carboxylic acid

By fusing a cyclopropyl ring to the C4 position of a pyrrolidine core, this spirocyclic non-natural amino acid severely restricts the conformational flexibility of the proline backbone. This structural rigidification has proven transformative in the development of direct-acting antivirals, most notably serving as the critical distal capping moiety in the Hepatitis C virus (HCV) NS5A inhibitor Ledipasvir 2. More recently, it has been leveraged in the design of peptidomimetic inhibitors targeting the SARS-CoV-2 3CL protease 3.

This whitepaper provides an in-depth technical analysis of the structural causality, therapeutic applications, and synthetic methodologies surrounding this vital spirocyclic scaffold.

Structural Dynamics and Causality in Drug Design

The incorporation of (6S)-5-azaspiro[1]heptane-6-carboxylic acid into a drug candidate is rarely arbitrary. The causality behind this experimental choice rests on three biophysical pillars:

  • Pre-organization of the Peptide Backbone: Standard proline interconverts between

    
    -endo and 
    
    
    -exo envelope conformations. The spiro-cyclopropyl group at C4 sterically clashes with the pyrrolidine ring system, heavily biasing the ring pucker toward a single, rigidified conformation. When this moiety binds to a target protein, the loss of conformational entropy is negligible compared to a flexible analog, resulting in a net gain in binding free energy (
    
    
    ).
  • Metabolic Shielding: The C4 position of proline is a known hotspot for cytochrome P450-mediated oxidation. The spiro-fusion completely blocks C-H abstraction at this site, dramatically extending the pharmacokinetic half-life of the parent drug.

  • Lipophilic Surface Area: The cyclopropyl ring increases the topological polar surface area (TPSA) to lipophilicity ratio optimally, enhancing cell permeability without introducing the high molecular weight penalties associated with larger aliphatic rings.

Quantitative Impact on Drug Candidates

The table below summarizes the quantitative advantages of substituting standard proline/pyrrolidone derivatives with the 5-azaspiro[1]heptane core in recent drug development campaigns.

Target / DiseaseParent ScaffoldSpirocyclic ModificationBiological Activity (IC50 / EC50)Pharmacokinetic Benefit
HCV NS5A Unsymmetric BenzimidazoleLedipasvir (GS-5885)EC50 = 31 pM (GT1a replicon)Extended plasma half-life (37–45 hours)
SARS-CoV-2 3CLpro Nirmatrelvir analog (P2 site)Compound 1a / 2bIC50 = 18.06 nM / 22.42 nMEnhanced RNA copy inhibition (up to 98% at 1

M)
Bacterial PDF 3-methylenepyrrolidineSpiro-cyclopropyl analogSub-micromolar MICResistance to proteolytic degradation

Mechanism of Action: The Ledipasvir Paradigm

Ledipasvir represents the pinnacle of spirocyclic proline application. It is a highly potent NS5A inhibitor used to cure Hepatitis C. The NS5A protein is a zinc-binding, proline-rich hydrophilic phosphoprotein essential for HCV RNA replication. Ledipasvir's (6S)-5-azaspiro[1]heptane-6-carboxylic acid moiety acts as a highly specific structural "wedge" that binds the domain I of NS5A, preventing the dimerization required for the assembly of the viral replication complex 4.

NS5A_PathwayHCVHCV RNA GenomeTranslationPolyprotein TranslationHCV->TranslationNS5ANS5A MonomerTranslation->NS5ADimerNS5A DimerizationNS5A->DimerReplicationViral Replication ComplexDimer->ReplicationLedipasvirLedipasvir (Spiro-Proline Core)Ledipasvir->DimerSteric Wedge Blocks Dimerization

HCV NS5A inhibition pathway disrupted by Ledipasvir's spirocyclic core.

Synthetic Methodologies & Experimental Protocols

The industrial synthesis of (6S)-5-azaspiro[1]heptane-6-carboxylic acid (typically handled as the N-Boc protected derivative, CAS 1129634-44-1) requires strict stereochemical control. The most robust route involves the cyclopropanation of a 4-methyleneproline derivative 2, 5.

Synthesis_WorkflowStart(S)-4-MethyleneprolineStep1Dihalocarbene Additionor Simmons-SmithStart->Step1InterHalogenated Spiro-IntermediateStep1->InterStep2Reductive Hydrodehalogenation(Pd/C, H2)Inter->Step2Product(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acidStep2->Product

Key synthetic workflow for 4-spirocyclopropyl proline via carbenoid addition.

Self-Validating Protocol: Simmons-Smith Cyclopropanation of N-Boc-4-methyleneproline

To ensure scientific integrity and reproducibility, the following protocol utilizes a modified Simmons-Smith approach with embedded In-Process Controls (IPCs) to create a self-validating experimental workflow.

Objective: Convert N-Boc-4-methyleneproline methyl ester to N-Boc-5-azaspiro[1]heptane-6-carboxylic acid methyl ester.

Reagents:

  • N-Boc-4-methyleneproline methyl ester (1.0 eq)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 3.0 eq)
    
  • Diiodomethane (

    
    , 3.0 eq)
    
  • Trifluoroacetic acid (TFA, 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purging & Preparation (Causality: Moisture Exclusion):

    • Action: Flame-dry a 3-neck round-bottom flask under a continuous stream of ultra-high purity Argon.

    • Reasoning:

      
       is highly pyrophoric and rapidly quenches in the presence of ambient moisture, which would prematurely terminate carbenoid generation.
      
  • Carbenoid Generation (Furukawa Modification):

    • Action: Dissolve the starting olefin (1.0 eq) in anhydrous DCM (0.2 M). Cool the solution to 0 °C using an ice-water bath.

    • Action: Add

      
       (3.0 eq) dropwise over 15 minutes. Stir for 10 minutes.
      
    • Action: Slowly add

      
       (3.0 eq) via syringe pump over 30 minutes.
      
    • Reasoning: The slow addition controls the exothermic formation of the highly reactive zinc carbenoid (

      
      ).
      
  • Cyclopropanation & IPC (Self-Validation):

    • Action: Allow the reaction to warm to room temperature and stir for 12 hours.

    • IPC Check: Withdraw a 50

      
      L aliquot, quench with saturated 
      
      
      , extract with ethyl acetate, and analyze via
      
      
      NMR.
    • Validation Criteria: The reaction is deemed complete only when the exocyclic alkene proton signals (

      
       ~5.03 and 4.99 ppm) completely disappear, and the characteristic cyclopropyl multiplet signals (
      
      
      0.5 - 0.7 ppm) emerge 2. Do not proceed to workup until this spectral shift is confirmed.
  • Quenching and Isolation:

    • Action: Cool to 0 °C and carefully quench by the dropwise addition of saturated aqueous

      
      .
      
    • Action: Filter the resulting biphasic mixture through a pad of Celite to remove precipitated zinc salts.

    • Action: Separate the organic layer, wash with 10%

      
       (to reduce residual iodine), dry over anhydrous 
      
      
      , and concentrate under reduced pressure.
  • Saponification to Free Acid:

    • Action: Treat the resulting ester with LiOH (2.0 eq) in a THF/Water (3:1) mixture at room temperature for 4 hours. Acidify to pH 3 with 1M HCl, extract with ethyl acetate, and evaporate to yield the final (S)-5-(tert-butoxycarbonyl)-5-azaspiro[1]heptane-6-carboxylic acid.

Conclusion

The (6S)-5-azaspiro[1]heptane-6-carboxylic acid scaffold is a triumph of rational drug design. By understanding and manipulating the conformational thermodynamics of the proline ring, medicinal chemists have unlocked highly potent therapeutics capable of overcoming viral replication mechanisms. As demonstrated by its successful integration into Ledipasvir and emerging SARS-CoV-2 inhibitors, this spirocyclic building block will remain a cornerstone in the synthesis of next-generation peptidomimetics.

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid Source: MDPI Molecules (2020) URL:[Link]

  • Processes for the preparation of 5-azaspiro[1]heptane-6-carboxylic acid and its derivatives Source: US Patent US8927739B2 URL:

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety Source: PubMed Central (PMC) / NIH URL:[Link]

  • The Discovery of Ledipasvir (GS-5885), a Potent Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection Source: Journal of Medicinal Chemistry / ResearchGate URL:[Link]

Methodological & Application

Application Note: Stereoselective Synthesis of (6S)-5-(tert-Butoxycarbonyl)-5-azaspiroheptane-6-carboxylic Acid

Application Note: Stereoselective Synthesis of (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid

Executive Summary & Biological Context

The non-natural amino acid (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[1]heptane-6-carboxylic acid (CAS: 1129634-44-1) is a highly specialized, conformationally restricted proline surrogate[2]. Its spiro-cyclopropyl architecture is a critical structural motif in the industrial synthesis of Ledipasvir , a potent direct-acting antiviral that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A)[2],[3]. The incorporation of this azaspirocycle restricts the conformational flexibility of the peptide chain, which is an absolute requirement for high-affinity binding to the NS5A domain[2].

NS5A_PathwayRNAHCV RNANS5ANS5A Protein(Active Dimer)RNA->NS5A TranslationRepViral ReplicationComplexNS5A->Rep AssemblyDrugLedipasvir(Azaspiro Core)Drug->NS5A Binds Domain I(Inhibition)

Figure 1: Mechanism of Ledipasvir targeting the HCV NS5A protein to halt viral replication.

Strategic Synthetic Design & Causality

The synthesis of the 5-azaspiro[1]heptane scaffold traditionally relies on the cyclopropanation of a 4-methyleneproline derivative. However, the choice of cyclopropanation reagent dictates the success of the route.

The Simmons-Smith Limitation: Attempting a direct cyclopropanation of N-Boc-protected 4-methyleneproline using the classical Simmons-Smith reaction (ZnEt₂, CH₂I₂) routinely fails[4],[5]. The highly Lewis-acidic nature of the zinc carbenoid species, combined with the required acidic media, triggers rapid deprotection of the tert-butoxycarbonyl (Boc) group, leading to complex, intractable mixtures[4].

The Dibromocarbene Solution: To circumvent this degradation, a self-validating, three-step alternative is employed[4],[5]. The strategy utilizes the thermal decomposition of sodium tribromoacetate to generate a dibromocarbene species under strictly neutral-to-basic conditions. This intermediate smoothly adds to the exocyclic double bond without compromising the acid-sensitive Boc group. Subsequent ester hydrolysis and palladium-catalyzed debromination yield the enantiopure target[5].

Synthetic_StrategyStartN-Boc-(S)-4-methyleneprolineSSSimmons-Smith(ZnEt2, CH2I2)Start->SS AcidicDCDibromocarbene(CBr3CO2Na, Heat)Start->DC Neutral/BasicFailDegradation &Boc DeprotectionSS->FailInterDibromocyclopropaneIntermediateDC->InterHydEster Hydrolysis(NaOH, THF/H2O)Inter->HydAcidDibromo-carboxylic AcidHyd->AcidDebromHydrogenation(H2, Pd/C, NaOAc)Acid->DebromProduct(6S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acidDebrom->Product

Figure 2: Strategic circumvention of Simmons-Smith limitations via dibromocarbene addition.

Quantitative Process Metrics

The following table summarizes the optimized reaction parameters and yields for the three-stage conversion of the 4-methyleneproline ester to the final azaspirocyclic acid[5].

Process StageReagents / CatalystTemp (°C)Time (h)Yield (%)Causality / Purpose
1. Cyclopropanation CBr₃CO₂Na, Toluene904–673Avoids Lewis-acidic Zn-carbenoids; preserves Boc.
2. Hydrolysis NaOH, THF/H₂O20–251280Unmasks the carboxylic acid for downstream use.
3. Debromination H₂ (1 atm), Pd/C, NaOAc20–258–1283Selectively removes gem-dibromo groups.

Detailed Experimental Protocol

Phase 1: Dibromocyclopropanation

Objective: Stereoselective formation of the spirocyclic core.

  • Preparation: Charge a flame-dried, round-bottom flask with N-Boc-(S)-4-methyleneproline alkyl ester (1.0 eq) and anhydrous toluene (0.2 M concentration).

  • Reagent Addition: Add sodium tribromoacetate (CBr₃CO₂Na, 2.5 eq) in three equal portions over 15 minutes to control the exothermic release of CO₂[5].

  • Thermal Activation: Heat the reaction mixture to 90 °C under a nitrogen atmosphere.

    • Mechanistic Insight: At this temperature, the tribromoacetate salt decarboxylates, generating a neutral dibromocarbene that selectively attacks the exocyclic alkene[4],[5].

  • Workup: After 5 hours, cool the mixture to room temperature. Quench with distilled water and extract with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate the dibromospiro intermediate as a diastereomeric mixture.

Phase 2: Saponification (Ester Hydrolysis)

Objective: Unmask the carboxylic acid moiety.

  • Reaction Setup: Dissolve the dibromospiro intermediate in a 1:1 mixture of THF and H₂O (0.3 M)[5].

  • Hydrolysis: Add solid NaOH (2.0 eq) and stir vigorously at ambient temperature (20–25 °C) for 12 hours[5].

  • In-Process Control: Validate the complete consumption of the ester via LC-MS or TLC. This self-validating step ensures no unreacted ester carries over to the hydrogenation phase.

  • Isolation: Cool the mixture to 0 °C and carefully acidify to pH 3–4 using 1M HCl. Caution: Do not drop the pH below 3, as the N-Boc group is susceptible to acidic cleavage. Extract the aqueous layer with ethyl acetate, dry, and concentrate to yield the N-Boc-dibromospiro-carboxylic acid[5].

Phase 3: Catalytic Debromination

Objective: Hydrogenolytic removal of the gem-dibromo substituents.

  • Reaction Setup: Dissolve the carboxylic acid intermediate in methanol (0.1 M).

  • Acid Scavenging: Add sodium acetate (NaOAc, 2.5 eq).

    • Mechanistic Insight: The hydrogenolysis of carbon-bromine bonds releases hydrobromic acid (HBr). Without NaOAc acting as an acid scavenger, the localized drop in pH would rapidly catalyze the undesired removal of the N-Boc protecting group[5].

  • Catalyst Addition: Add 10% Pd/C (10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 8–12 hours[5].

  • Filtration & Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess methanol. Concentrate the filtrate, partition between ethyl acetate and mildly acidic water (pH 4), extract, dry, and evaporate to yield the final product[5].

Analytical Characterization Standards

To verify the structural integrity of the synthesized (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[1]heptane-6-carboxylic acid, compare against the following benchmarks:

  • Melting Point: 94–95 °C[2].

  • Optical Rotation: [α]D²⁵ –23.5 (c 1.00, MeOH)[2].

  • NMR Validation: Due to the restricted rotation around the tertiary amide bond of the Boc group, the ¹H and ¹³C NMR spectra in CDCl₃ at room temperature will distinctly present as a 6:4 mixture of rotamers[2].

References

  • [2] An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid. MDPI (Molecules). URL:

  • [3] An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid. MDPI (Molecules). URL:

  • [4] An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid. PubMed Central (PMC). URL:

  • [5] Buy 4-Azaspiro[1]heptane hydrochloride (EVT-3184606) | 1414885-17-8. EvitaChem. URL:

Application Note: Chromatographic Purification Strategies for (6S)-5-Azaspiro[2.4]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid is a conformationally restricted, spirocyclic proline analog[1]. It serves as a highly valuable building block in the development of advanced peptidomimetics and antiviral therapeutics, most notably acting as a critical intermediate in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors such as Ledipasvir[2].

The purification of this specific scaffold presents significant chromatographic challenges. As an unprotected amino acid, it exists as a highly polar zwitterion (often isolated as a hydrochloride salt)[3], and it lacks a strong UV chromophore. Furthermore, industrial synthetic routes—such as those involving Simmons-Smith cyclopropanation—frequently leave behind closely eluting diastereomeric or organometallic impurities that require stringent separation[2].

This application note provides detailed, self-validating protocols for two distinct purification scenarios:

  • Reverse-Phase (C18) Chromatography for the unprotected amino acid.

  • Normal-Phase Silica Chromatography for the N-Boc protected derivative, which is the most common and scalable isolable intermediate in drug development[4].

Physicochemical Profiling & Chromatographic Rationale

To design a robust purification system, the physicochemical properties of the analyte must dictate the stationary and mobile phase selections.

Table 1: Physicochemical Properties and Chromatographic Implications

PropertyUnprotected Form (HCl Salt)N-Boc Protected FormChromatographic Impact
Molecular Weight 177.63 g/mol [5]241.28 g/mol [1]Low molecular weight and lack of conjugation require low-wavelength UV or ELSD/MS.
Ionization State Zwitterionic (Amine + Carboxyl)Weak Acid (Carboxyl only)Unprotected zwitterions streak irreversibly on bare silica; requires ion-pairing RP-LC.
UV Absorbance Weak (<220 nm)Weak (<220 nm)Mandates detection at 205–210 nm or universal detection (ELSD/CAD).
Solubility H₂O, MeOHDCM, EtOAc, AlcoholsDictates sample loading solvent (aqueous vs. organic dry-loading).
Causality in Method Design:
  • Why avoid standard normal-phase silica for the unprotected form? The free secondary amine and carboxylic acid interact strongly with the acidic silanol groups on normal-phase silica. This leads to irreversible adsorption, severe band broadening, and near-zero recovery.

  • Why use Trifluoroacetic Acid (TFA) in Reverse Phase? TFA acts as a volatile ion-pairing agent. It protonates the carboxylate (reducing its polarity) and forms a hydrophobic ion pair with the protonated pyrrolidine nitrogen. This mechanism significantly increases the analyte's retention factor (

    
    ) on a C18 stationary phase, allowing it to be separated from highly polar salts.
    
  • Why add Acetic Acid to Normal Phase for the Boc-derivative? The N-Boc derivative possesses a free carboxylic acid. Without an acidic modifier in the mobile phase, the acid partially ionizes on the silica column, causing severe peak tailing. Adding 0.1%–0.5% acetic acid suppresses this ionization, ensuring sharp, symmetrical peaks[6].

Workflow & Decision Matrix

The following diagram illustrates the logical decision tree for purifying spirocyclic proline analogs based on their protection status.

Workflow Start Crude (6S)-5-Azaspiro[2.4]heptane- 6-carboxylic acid Check Protection Status? Start->Check Unprotected Unprotected (Zwitterion / HCl Salt) Check->Unprotected Free Amine Protected Protected (N-Boc / N-Fmoc) Check->Protected Masked Amine RP Reverse-Phase C18 (0.1% TFA in H2O/MeCN) Unprotected->RP NP Normal-Phase Silica (Hexane/EtOAc + 0.1% AcOH) Protected->NP Detect1 ELSD / UV 210 nm RP->Detect1 Detect2 UV 210 nm / Ninhydrin Stain NP->Detect2

Chromatographic decision tree for spirocyclic proline analogs based on protection status.

Experimental Protocols

Protocol A: Purification of Unprotected this compound (HCl Salt) via RP-C18

Application: Direct purification of the deprotected amino acid or post-hydrolysis reaction mixtures.

Materials:

  • Column: C18 Preparative Column (e.g., 5 µm, 100 Å, 21.2 x 250 mm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Detection: Evaporative Light Scattering Detector (ELSD) or UV at 210 nm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude hydrochloride salt[5] in a minimum volume of Mobile Phase A. Filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

  • Column Equilibration: Flush the C18 column with 5 column volumes (CV) of 100% Mobile Phase A at a flow rate of 15 mL/min.

  • Gradient Elution:

    • 0 – 5 min: Isocratic hold at 0% B. (This allows highly polar inorganic salts and reaction byproducts to elute in the void volume).

    • 5 – 25 min: Linear gradient from 0% B to 30% B. (The spirocyclic core provides slight hydrophobicity, causing the target compound to elute within this window).

    • 25 – 30 min: Column wash at 95% B.

  • Fraction Collection (Self-Validation): Trigger fraction collection using the ELSD signal. Crucial Insight: Because ELSD is a destructive technique, utilize a flow splitter (e.g., 99:1 split ratio) to direct the bulk of the purified sample to the fraction collector while sending a fraction of a percent to the detector.

  • Recovery: Lyophilize the pooled fractions immediately to prevent acid-catalyzed degradation. The product is yielded as a white TFA salt. To convert back to the HCl salt, perform a subsequent trituration with HCl in dioxane[6].

Protocol B: Purification of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid via Normal-Phase Flash Chromatography

Application: Purification of the Boc-protected intermediate, highly recommended for gram-to-kilogram industrial scale-up[4].

Materials:

  • Column: High-performance spherical silica gel (20–40 µm).

  • Mobile Phase: Hexane and Ethyl Acetate (EtOAc), both containing 0.5% Glacial Acetic Acid (AcOH).

  • Detection: UV at 210 nm and TLC with Ninhydrin stain.

Step-by-Step Methodology:

  • Sample Loading: Dissolve the crude Boc-protected mixture[1] in a minimal amount of Dichloromethane (DCM). For optimal resolution, use a dry-loading technique: mix the dissolved sample with Celite, evaporate the DCM to a free-flowing powder, and load it into a dry-loading cartridge.

  • Equilibration: Pre-condition the silica column with Hexane containing 0.5% AcOH. Critical step: The acidic modifier must be present during equilibration to pre-deactivate the silanol sites.

  • Gradient Elution:

    • Run a gradient from 10% EtOAc/Hexane to 50% EtOAc/Hexane over 10 CV.

    • The bulky Boc group and the cyclopropyl ring sterically hinder the molecule, causing it to elute earlier than typical linear amino acids.

  • Monitoring & Collection (Self-Validation): Monitor fractions via TLC (eluent: 1:1 Hexane:EtOAc + 1% AcOH). To visualize the spot, dip the TLC plate in a Ninhydrin solution and heat vigorously with a heat gun. Note: The heat is required to thermally cleave the Boc group in situ, allowing the liberated secondary amine to react with ninhydrin and form a visible purple spot.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual acetic acid, co-evaporate the residue with toluene (2 x 50 mL), followed by high-vacuum drying to yield a pure white solid[2].

Summary of Chromatographic Outcomes

Table 2: Expected Performance Metrics

ParameterProtocol A (RP-C18, Unprotected)Protocol B (NP-Silica, Boc-Protected)
Typical Yield 65% – 75%80% – 90%
Purity Achieved >98% (by LC-MS)>95% (by NMR/HPLC)
Primary Impurities Removed Inorganic salts, epimersUnreacted starting materials, cyclopropanation byproducts
Scalability Limited by lyophilization capacityHighly scalable (kilogram scale)[4]

Conclusion

The successful purification of this compound is entirely dependent on managing its ionization state. For the unprotected zwitterion, ion-pairing reverse-phase chromatography provides the necessary retention and resolution. However, for preparative and industrial scales, masking the polar amine via Boc protection is the superior strategy. This allows for highly efficient, scalable normal-phase silica chromatography using an acidic mobile phase to prevent tailing. Both systems operate as self-validating workflows when coupled with appropriate low-wavelength UV, ELSD detection, and targeted TLC visualization techniques.

References

  • Title: US8927739B2 - Processes for the preparation of 5-azaspiro[2.
  • Title: 2200278-74-4 | this compound hydrochloride Source: Capotchem URL: [Link]

  • Title: CN103687489A - Processes for the preparation of 5-azaspiro[2.
  • Title: Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety Source: PubMed Central (PMC) URL: [Link]

  • Title: Development Approaches Towards a 4-Spiro Cyclopropane Proline Scaffold (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Source: ResearchGate URL: [Link]

Sources

Large-scale synthesis of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid for preclinical studies

[1][2]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS: 1129634-44-1). This molecular scaffold is a critical chiral intermediate in the manufacturing of Ledipasvir , a potent NS5A inhibitor used in the treatment of Hepatitis C (Harvoni®).

The guide addresses the specific challenges of kilogram-scale production:

  • Green Oxidation: Replacing chromium-based oxidants with a catalytic TEMPO/Bleach system.

  • Byproduct Management: Efficient removal of triphenylphosphine oxide (TPPO) post-Wittig olefination without chromatography.[1][2]

  • Process Safety: Handling pyrophoric diethylzinc (

    
    ) during the Simmons-Smith cyclopropanation.
    
  • Purity: Achieving >99% enantiomeric excess (ee) via controlled crystallization.

Retrosynthetic Analysis & Strategy

The synthesis exploits the "Chiral Pool" strategy, utilizing naturally abundant (2S,4R)-4-Hydroxyproline to establish the essential (S)-configuration at the carboxylic acid center (C6). The spiro-cyclopropane ring is constructed via a late-stage Simmons-Smith reaction on an exocyclic methylene intermediate.

Reaction Scheme

The pathway consists of three linear steps: Oxidation, Olefination, and Cyclopropanation.

ReactionSchemeSMStart: (2S,4R)-N-Boc-4-Hydroxyproline(Chiral Pool)Int1Intermediate 1:N-Boc-4-KetoprolineSM->Int1Step 1: TEMPO/NaOCl(Oxidation)Int2Intermediate 2:N-Boc-4-Methylene-L-prolineInt1->Int2Step 2: Ph3PMeBr, KOtBu(Wittig Olefination)ProdTarget:(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acidInt2->ProdStep 3: Et2Zn, CH2I2(Simmons-Smith)

Figure 1: Synthetic pathway transforming 4-hydroxyproline to the spiro[2.4]heptane core.

Detailed Experimental Protocols

Stage 1: TEMPO-Mediated Oxidation

Objective: Convert the C4-hydroxyl group to a ketone without racemizing the C2-chiral center.

Reagents:

  • (2S,4R)-1-Boc-4-hydroxyproline (1.0 equiv)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 equiv)

  • Sodium Hypochlorite (NaOCl, 10-13% bleach) (1.1 equiv)

  • Sodium Bromide (NaBr) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) / Water biphasic system.[3]

Protocol:

  • Dissolution: In a jacketed reactor, dissolve 1-Boc-4-hydroxyproline in DCM (5 vol). Add water (2 vol) containing NaBr. Cool to 0–5°C.

  • Catalyst Addition: Add TEMPO.

  • Oxidation: Slowly dose NaOCl solution over 2 hours, maintaining internal temperature <10°C. Critical: Exothermic reaction. High temperatures (>15°C) risk racemization at the

    
    -carbon.
    
  • Quench: Quench excess oxidant with aqueous sodium thiosulfate.

  • Workup: Separate phases. Acidify the aqueous layer (if product extracted into water) or wash organic layer with dilute HCl. The ketone intermediate is typically used directly or crystallized from EtOAc/Heptane.

Stage 2: Wittig Olefination & TPPO Removal

Objective: Install the exocyclic double bond. The major challenge here is removing the stoichiometric triphenylphosphine oxide (TPPO) waste.

Reagents:

  • Methyltriphenylphosphonium bromide (

    
    ) (1.2 equiv)
    
  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Solvent: Toluene or THF.

Protocol:

  • Ylide Formation: Suspend

    
     in Toluene at 0°C. Add KOtBu portion-wise. Stir for 1 hour to form the bright yellow ylide.
    
  • Addition: Add the ketone (from Stage 1) as a solution in Toluene dropwise. Maintain temperature <5°C.

  • Reaction: Warm to 20°C and stir for 4–6 hours.

  • TPPO Removal Strategy (Non-Chromatographic):

    • Standard: Concentrate solvent and replace with Heptane/MTBE (9:1). TPPO precipitates as a hard solid. Filter.

    • Advanced (MgCl2 Method): Add anhydrous

      
       (1.0 equiv relative to TPPO) to the reaction mixture. Stir at reflux for 1 hour. Cool to room temperature. The 
      
      
      complex precipitates efficiently and is removed by filtration.
  • Isolation: Concentrate filtrate to yield (S)-1-Boc-4-methylenepyrrolidine-2-carboxylic acid .

Stage 3: Simmons-Smith Cyclopropanation

Objective: Construct the spiro-cyclopropane ring. This is the most hazardous step due to pyrophoric reagents.

Safety Warning: Diethylzinc (

Reagents:

  • Diethylzinc (

    
    , 1.0 M in Hexane) (2.5 equiv)
    
  • Diiodomethane (

    
    ) (2.5 equiv)
    
  • Solvent: Dichloroethane (DCE) or Toluene.

Protocol:

  • Carbenoid Generation: In a dry, inerted reactor, charge DCE and cool to -15°C.

  • Reagent Mixing: Add

    
     solution via cannula. Slowly add 
    
    
    dropwise, maintaining temperature <-10°C. Note: The formation of the Furukawa reagent (
    
    
    ) is exothermic. Stir for 30 mins.
  • Substrate Addition: Add the methylene intermediate (dissolved in DCE) slowly to the carbenoid solution.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 12–16 hours.

  • Quench (Critical):

    • Cool to 0°C.

    • Slowly quench with saturated aqueous Ammonium Chloride (

      
      ) or Rochelle’s Salt (Potassium Sodium Tartrate). Rochelle's salt is preferred to solubilize zinc salts and prevent emulsion formation.
      
    • Caution: Rapid gas evolution (Ethane/Methane) occurs. Ensure reactor venting is active.

Stage 4: Purification & Crystallization

The crude spiro-acid often contains zinc residues and unreacted olefin.

  • Extraction: Extract with EtOAc. Wash with 1N HCl, then Brine.

  • Crystallization: Dissolve crude oil in Acetone (3 vol). Add Water (excess) slowly to induce precipitation. Alternatively, recrystallize from EtOAc/Hexane.

  • Drying: Vacuum dry at 40°C.

Process Flow & Safety Logic

The following diagram illustrates the critical control points (CCPs) for safety and quality during the Simmons-Smith step.

ProcessSafetyStartStart: Inerted Reactor(-15°C, N2 atm)Et2ZnAdd Et2Zn(Pyrophoric Hazard)Start->Et2ZnCH2I2Add CH2I2(Exotherm Control)Et2Zn->CH2I2Form CarbenoidSubstrateAdd Methylene Proline(Controlled Rate)CH2I2->SubstrateCyclopropanationQuenchQuench with Rochelle's Salt(Gas Evolution!)Substrate->QuenchCompleteWorkupPhase Separation(Remove Zn Salts)Quench->Workup

Figure 2: Workflow for the hazardous Simmons-Smith cyclopropanation step.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC)

98.0%
C18 Column, ACN/H2O Gradient
Chiral Purity (ee)

99.0%
Chiral HPLC (e.g., Chiralpak AD-H)
Assay 98.0 – 102.0%Titration or qNMR
Residual Zinc

20 ppm
ICP-MS
Specific Rotation

(c=1, MeOH)
Polarimetry

Troubleshooting Guide

  • Issue: Low Conversion in Step 3.

    • Cause: Moisture in the reactor destroying

      
      .
      
    • Solution: Ensure reactor is dried at 100°C under vacuum before use. Use fresh

      
      .
      
  • Issue: Emulsions during Quench.

    • Cause: Insoluble Zinc hydroxides.

    • Solution: Use Potassium Sodium Tartrate (Rochelle's Salt) instead of

      
      . Stir vigorously for 2 hours to solubilize zinc.
      
  • Issue: Epimerization of Carboxylic Acid.

    • Cause: Overheating during the Wittig reaction or basic hydrolysis.

    • Solution: Keep KOtBu stoichiometry strict (1.2 equiv max) and avoid prolonged heating >30°C.

References

  • Ledipasvir Synthesis & Intermediates

    • Scott, R. W., et al. "Process for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives."[4][5][3][6][7] US Patent 8,927,739 B2 (2015).

  • Enantioselective Approaches

    • Pérez-Benito, E., et al. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid."[5][6] Molecules , 25(23), 5644 (2020).[6]

  • TPPO Removal Strategies

    • Moschetta, E. G., et al.[8] "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development , 28, 876 (2024).

  • Simmons-Smith Safety & Flow Chemistry

    • Power, M., et al. "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation." Advanced Synthesis & Catalysis , 366, 710-716 (2023).[9]

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for the Incorporation of (6S)-5-Azaspiroheptane-6-carboxylic Acid

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for the Incorporation of (6S)-5-Azaspiro[1]heptane-6-carboxylic Acid

Executive Summary & Scientific Rationale

The non-natural amino acid (6S)-5-Azaspiro[1]heptane-6-carboxylic acid (commonly abbreviated as Ash or spirocyclic proline) is a highly specialized, conformationally restricted proline analog. The presence of the spiro-fused cyclopropane ring at the 5-position of the pyrrolidine core imposes severe constraints on the


In drug development, this conformational rigidity is leveraged to stabilize Polyproline Type II (PPII) helices, induce precise

223344

Mechanistic Challenges in SPPS

Incorporating Ash into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents two distinct mechanistic bottlenecks driven by extreme steric hindrance:

  • Activation of the Ash Carboxyl Group: The bulky cyclopropane ring shields the adjacent carboxylic acid, making standard carbodiimide (DIC/Oxyma) couplings sluggish and prone to epimerization. To overcome this, highly reactive uronium salts (such as HATU or COMU) must be utilized in a solvent mixture that disrupts hydrophobic aggregation, such as a3[3].

  • Acylation of the Ash Secondary Amine (The Steric Bottleneck): Once Ash is coupled and Fmoc-deprotected, coupling the next amino acid onto the Ash nitrogen is notoriously difficult. The cyclopropane ring physically blocks the trajectory of incoming nucleophilic attack. Standard benzotriazole-based reagents (HBTU/HATU) often fail here due to autocatalytic decomposition during the extended reaction times required. Instead,5—is strongly recommended[5]. COMU generates a highly reactive OxymaPure active ester that 6[6].

Quantitative Data Presentation

To illustrate the necessity of optimized chemistry, the table below summarizes the comparative coupling efficiencies of various reagents when attempting to acylate the sterically hindered secondary amine of Ash.

Coupling ReagentActivation ChemistryEquivalents (AA / Reagent / Base)Coupling TimeEstimated Yield (%)Epimerization Risk
HBTU / HOBt Benzotriazole4 / 4 / 82.0 h (Single)< 40%Moderate
HATU / HOAt 7-Aza-benzotriazole3 / 3 / 62.0 h (Single)85 - 90%Low
COMU / Oxyma Morpholino-uronium4 / 4 / 81.5 h (Double)> 95% Very Low

Data synthesized from benchmark studies on hindered spirocyclic and N-methylated amino acid couplings.

Experimental Workflow & Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis without deletion sequences.

Protocol A: Coupling Fmoc-Ash-OH to the Peptide-Resin

Causality Focus: The use of a 1:1 DCM:DMF solvent mixture is critical here. Ash is highly lipophilic; pure DMF fails to adequately solvate the activated ester, leading to inter-chain aggregation and poor coupling.

  • Resin Preparation: Utilize a low-loading resin (e.g., 2-Chlorotrityl chloride or Rink Amide AM, 0.3–0.4 mmol/g) to minimize steric crowding between growing peptide chains. Swell the resin in DCM for 20 min, followed by DMF for 20 min.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 × 5 min, 1 × 15 min). Wash thoroughly with DMF (5×) and DCM (3×).

  • Activation: In a dry vial, dissolve Fmoc-Ash-OH (3.0 equiv.) and COMU (3.0 equiv.) in a 1:1 mixture of DCM and DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 6.0 equiv.) to the vial. The solution will immediately turn yellow, indicating the formation of the Oxyma active ester. Pre-activate for exactly 1 minute.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing & Validation: Drain and wash the resin with DMF (5×) and DCM (3×). Perform a standard Kaiser test (if coupling onto a primary amine) or Chloranil test (if coupling onto a secondary amine) to confirm complete acylation.

Protocol B: Acylation of the Ash Residue (The Steric Bypass)

Causality Focus: The secondary amine of Ash is severely shielded. A standard single coupling will result in a high percentage of unreacted amines. A mandatory double-coupling strategy using COMU is required.

  • Fmoc Deprotection of Ash: Treat the resin with 20% piperidine in DMF (1 × 5 min, 1 × 15 min). Wash with DMF (5×) and DCM (3×).

  • First Activation: Dissolve the incoming Fmoc-AA-OH (4.0 equiv.) and COMU (4.0 equiv.) in DMF. Add DIPEA (8.0 equiv.). Pre-activate for 1 minute.

  • First Coupling: Add the solution to the resin and agitate for 1.5 hours at room temperature.

  • Drain (Do Not Wash): Drain the coupling solution completely, but do not perform washing steps. This maintains the microenvironment's transition state.

  • Second Coupling: Immediately repeat Step 2 to generate a fresh batch of activated amino acid. Add to the resin and agitate for an additional 1.5 hours.

  • Washing & Validation: Wash thoroughly with DMF (5×) and DCM (5×). Critical: You must perform a Chloranil test to validate the coupling. The Kaiser test yields false negatives for secondary amines like Ash. If the Chloranil test is positive (blue/green beads), perform a capping step with acetic anhydride/DIPEA (10:5:85 in DMF) for 15 minutes to terminate unreacted chains.

Visualization

The following diagram maps the logical flow of the SPPS cycle when incorporating Ash, specifically highlighting the steric bottleneck and the required chemical bypass.

SPPS_Workflowcluster_Ash_CouplingAsh Incorporation & Elongation CycleStartPeptide-Resin(Free N-terminus)ActivateAshActivate Fmoc-Ash-OH(HATU or COMU + DIPEA)Start->ActivateAshCoupleAshCouple Ash to Peptide(1:1 DCM:DMF, 2h)ActivateAsh->CoupleAshDeprotectAshFmoc Deprotection(20% Piperidine/DMF)CoupleAsh->DeprotectAshStericBlockSteric Bottleneck(Cyclopropane Shielding of Ash NH)DeprotectAsh->StericBlockActivateNextActivate Next Fmoc-AA-OH(COMU + DIPEA)StericBlock->ActivateNextDoubleCoupleMandatory Double Coupling(2 x 1.5h at RT)ActivateNext->DoubleCoupleCleavageGlobal Cleavage(TFA/TIS/H2O)DoubleCouple->Cleavage

Fig 1: SPPS workflow for Ash, highlighting the steric bottleneck and COMU double coupling bypass.

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid Source: MDPI (Molecules) URL:[Link]

  • Promotion of the collagen triple helix in a hydrophobic environment Source: RSC Publishing (Chemical Science) URL:[Link]

  • A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease Source: bioRxiv URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Analytical methods for the characterization of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic Acid

Abstract

This compound is a conformationally-constrained, non-natural amino acid that serves as a vital chiral building block in modern medicinal chemistry. Its rigid spirocyclic scaffold, which mimics a proline substructure, is of significant interest for designing peptides and small molecules with enhanced biological activity and metabolic stability. Notably, it is a key intermediate in the synthesis of potent antiviral agents such as Ledipasvir, used in the treatment of Hepatitis C.[1][2][3] The precise control and confirmation of its chemical purity, absolute stereochemistry, and structural integrity are paramount for its application in drug development and manufacturing. This technical guide provides a suite of detailed analytical methods and protocols for the comprehensive characterization of this important molecule, intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Foundational Concepts: The Importance of Structure

The unique structure of this compound—a pyrrolidine ring fused to a cyclopropane ring at the C4 position—imparts significant conformational rigidity compared to its parent amino acid, proline.[4][5][6] This rigidity is a powerful tool in drug design, as it can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target. However, this same structural complexity necessitates a multi-faceted analytical approach to ensure its identity, purity, and stereochemical fidelity. The analytical strategy must address three critical quality attributes:

  • Identity: Is the molecule what it purports to be? This is confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Purity: Are there any process-related impurities or degradation products? This is assessed primarily by chromatographic techniques.

  • Chirality: Is the compound the correct (6S)-enantiomer, and what is the level of its enantiomeric excess? This requires specialized chiral chromatography.

Chromatographic Analysis: Purity and Enantiomeric Integrity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing both the chemical and enantiomeric purity of this compound. Due to its zwitterionic nature, careful method development is required.

Chemical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Causality of Method Design: As a polar, zwitterionic compound, this amino acid has low retention on standard C18 columns with neutral mobile phases. To achieve adequate retention and sharp peak shape, it is essential to suppress the ionization of either the carboxylate or the amine group. Using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) protonates the carboxylate group, reducing its polarity and promoting retention. A low pH also ensures the amine is consistently protonated.

Protocol 1: RP-HPLC for Chemical Purity
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency separation suitable for UPLC/HPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to suppress carboxylate ionization and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 0-2% B (0-2 min), 2-15% B (2-8 min), 15-95% B (8-9 min), 95% B (9-10 min)A shallow initial gradient resolves polar impurities, followed by a steeper gradient and washout.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves peak shape and ensures reproducibility.
Detection UV at 205 nm / CAD / ELSDThe molecule lacks a strong chromophore, so low UV is used. Corona-Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are universal detectors that provide better sensitivity for non-chromophoric compounds.[7]
Injection Vol. 2 µL
Sample Prep. Dissolve 1 mg/mL in Mobile Phase A.Ensures compatibility with the starting mobile phase conditions.
Enantiomeric Purity by Chiral HPLC

Causality of Method Design: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). For underivatized amino acids like this one, ligand-exchange chromatography is a highly effective mechanism.[8] In this technique, a chiral ligand (e.g., D-penicillamine) is complexed with a metal ion (typically Cu²⁺) on the stationary phase. The analyte enantiomers form transient diastereomeric complexes with the CSP-metal complex, and the difference in the stability of these complexes leads to their separation.[8]

Protocol 2: Chiral Ligand-Exchange HPLC
ParameterRecommended SettingRationale
Column Chirex 3126 (D-penicillamine based) or similar, 4.6 x 150 mm, 5 µmSpecifically designed for the direct separation of free amino acid enantiomers.[8]
Mobile Phase 1 mM Copper(II) Sulfate in Water. Adjust pH to 5.0 with dilute sulfuric acid.The copper ion is essential for the ligand-exchange mechanism.
Isocratic/Gradient IsocraticTypically provides sufficient resolution for enantiomers.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can affect the stability of the diastereomeric complexes and thus the separation.
Detection UV at 210 nm
Injection Vol. 10 µL
Sample Prep. Dissolve 0.5 mg/mL in water.The sample must be dissolved in a non-chelating solvent.
Expected Elution Typically, the L-enantiomer (S-configuration) forms a more stable complex and is retained longer on a D-ligand column. However, this must be confirmed with a reference standard.The elution order is determined by the stereochemistry of the selector ligand on the CSP.[8]

Mass Spectrometry: Identity Confirmation and Mass Verification

Mass spectrometry (MS) provides an exact mass measurement, which is a definitive piece of evidence for the identity of the compound. When coupled with HPLC (LC-MS), it is a powerful tool for impurity identification.

Causality of Method Design: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acids. It generates intact molecular ions with minimal fragmentation. Analysis in both positive and negative ion modes is recommended to gain comprehensive information. Positive mode will protonate the basic nitrogen atom ([M+H]⁺), while negative mode will deprotonate the acidic carboxylic acid group ([M-H]⁻).

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
ParameterRecommended SettingRationale
Instrument Q-TOF or Orbitrap Mass SpectrometerProvides high mass accuracy (< 5 ppm) for confident elemental composition determination.
Ionization Mode ESI Positive and NegativeTo observe both protonated and deprotonated molecular ions.
Infusion/LC-MS Direct infusion for initial confirmation; LC-MS (using RP-HPLC method above) for impurity profiling.
Capillary Voltage +3.5 kV (Positive), -3.0 kV (Negative)Typical starting values for ESI.
Source Temp. 120 °C
Desolvation Gas Nitrogen, Flow: 600 L/hr, Temp: 350 °CAssists in droplet desolvation to form gas-phase ions.
Collision Energy Ramped 10-40 eV (for MS/MS)To induce fragmentation and obtain structural information.
Expected Mass Data
  • Molecular Formula: C₇H₁₁NO₂

  • Monoisotopic Mass: 141.0790 g/mol

  • ESI+ Expected Ion [M+H]⁺: m/z 142.0862

  • ESI- Expected Ion [M-H]⁻: m/z 140.0717

Tandem MS/MS for Structural Confirmation: Fragmentation of the parent ion provides signature structural information. For the [M+H]⁺ ion, a characteristic loss of water (-18 Da) and formic acid (-46 Da) from the carboxylic acid group is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides unambiguous structural confirmation by mapping the carbon-hydrogen framework of the molecule. While 2D NMR experiments are crucial for full assignment, 1D ¹H and ¹³C spectra are sufficient for routine identity checks against a reference standard.

Causality of Method Design: The choice of solvent is critical. Deuterated water (D₂O) is a good choice as the compound is water-soluble; however, the amine and carboxylic acid protons will exchange with deuterium and become invisible. DMSO-d₆ can also be used and will allow observation of these exchangeable protons. 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to confidently assign the protons and carbons in the complex, overlapping regions of the spirocyclic system.

Protocol 4: NMR Spectroscopy
ParameterRecommended SettingRationale
Instrument 400 MHz or higher spectrometerHigher field strength provides better signal dispersion, which is critical for this molecule's complex spin systems.
Sample Prep. ~10 mg of sample dissolved in 0.6 mL of D₂O or DMSO-d₆.
Experiments ¹H, ¹³C{¹H}, COSY, HSQCA standard suite of experiments for full structural assignment.
¹H NMR 32 scans, 30° pulse, 2s relaxation delayStandard parameters for a quantitative ¹H spectrum.
¹³C NMR 1024 scans, 2s relaxation delayRequires more scans due to the low natural abundance of ¹³C.
Predicted NMR Assignments

The following table provides predicted chemical shifts based on the known structure and published data for the N-Boc protected analogue.[2][9] The removal of the electron-withdrawing Boc group will cause an upfield shift (to lower ppm) for the adjacent protons (H6, H7).

PositionPredicted ¹H Shift (ppm, D₂O)Predicted ¹³C Shift (ppm, D₂O)Key COSY CorrelationsKey HSQC Correlation
-COOH N/A (exchanges)~175--
C6 ~3.8 - 4.0 (dd)~60-62H7a, H7bC6-H6
C7 ~2.2 - 2.5 (m)~35-38H6, H7 (geminal)C7-H7a, C7-H7b
C4 N/A (quaternary)~30-33--
C1 ~0.5 - 0.8 (m)~10-15H2, H1 (geminal)C1-H1a, C1-H1b
C2 ~0.5 - 0.8 (m)~10-15H1, H2 (geminal)C2-H2a, C2-H2b
-NH- N/A (exchanges)N/A--

Physicochemical Properties: pKa Determination

The acid-base dissociation constants (pKa values) are fundamental properties that influence the solubility, lipophilicity, and biological absorption of a molecule.[10][11] For an amino acid, there are at least two pKa values: pKa₁ for the carboxylic acid group and pKa₂ for the conjugate acid of the amino group.

Causality of Method Design: Potentiometric titration is the gold-standard method for experimentally determining pKa values.[12] It involves monitoring the pH of a solution of the analyte as a strong base (or acid) is added incrementally. The pKa is the pH at which the functional group is 50% ionized.

Protocol 5: Potentiometric Titration for pKa Determination
  • Preparation: Accurately prepare a ~0.01 M solution of this compound in deionized water. Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Acidification: Adjust the initial pH of the solution to ~1.5 with a standardized strong acid (e.g., 0.1 M HCl) to ensure both the amine and carboxyl groups are fully protonated.

  • Titration: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The two equivalence points correspond to the deprotonation of the -COOH group and the -NH₂⁺ group. The pKa values can be determined from the midpoints of the buffer regions (pKa = pH at half-equivalence).

  • Expected Values: For proline analogs, the pKa₁ (carboxylic acid) is typically in the range of 2-3, and the pKa₂ (amine) is in the range of 9-10.5.[12]

Comprehensive Analytical Workflow

A logical workflow ensures that all critical quality attributes of the molecule are assessed efficiently. The identity is first confirmed, followed by an evaluation of its purity and stereochemical integrity.

G cluster_0 Identity & Structure Confirmation cluster_1 Purity Assessment cluster_2 Physicochemical Properties HRMS High-Resolution MS (Q-TOF or Orbitrap) RP_HPLC Reversed-Phase HPLC (Purity, Impurity Profile) HRMS->RP_HPLC LC-MS Impurity ID NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Report Certificate of Analysis (Complete Profile) NMR->Report RP_HPLC->Report Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->Report pKa Potentiometric Titration (pKa Determination) pKa->Report Sample Test Sample: (6S)-5-Azaspiro[2.4]heptane- 6-carboxylic acid Sample->HRMS Confirms Mass Sample->NMR Confirms Structure Sample->RP_HPLC Assesses Purity Sample->Chiral_HPLC Assesses Chirality Sample->pKa

Caption: Comprehensive analytical workflow for characterization.

Conclusion

The analytical characterization of this compound requires a suite of orthogonal techniques. The protocols outlined in this guide provide a robust framework for confirming its identity, purity, and stereochemical integrity. By combining high-resolution mass spectrometry for mass verification, multi-dimensional NMR for structural elucidation, and specialized HPLC methods for purity and enantiomeric excess, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical building block.

References

  • Grygorenko, O. O., et al. (2019). Oxa-spirocycles: synthesis, properties and applications. RSC Advances. Available at: [Link]

  • Joshi, K., & Patel, P. (2019). Synthesis and biological screening of new azaspiro[11][13] heptanecarboxylate derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Beaulieu, P. L., et al. (2014). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents.
  • Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Available at: [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Nuhu, A. A., et al. (2006). Determination of Dissociation Constants of Amino Acids Using 'ORIGIN 50' Program. African Scientist Journal. Available at: [Link]

  • PubChem. (n.d.). (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Rameso, O., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. Available at: [Link]

  • Ho, J., & Coote, M. L. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry A. Available at: [Link]

  • Bach, H., & Takagi, H. (2013). Properties, metabolisms, and applications of L-proline analogues. Applied Microbiology and Biotechnology. Available at: [Link]

  • Jhamb, S., et al. (2019). Modelling of the Dissociation Constant (pKa) of Amino Acids. Max Planck Institute for Dynamics of Complex Technical Systems. Available at: [Link]

  • El-Sherbiny, S., et al. (2023). Preparation, Characterization of New Antimicrobial Antitumor Hybrid Semi-Organic Single Crystals of Proline Amino Acid Doped by Silver Nanoparticles. Molecules. Available at: [Link]

  • Hodges, J. A., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. ACS Central Science. Available at: [Link]

  • Rameso, O., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. PubMed. Available at: [Link]

  • Sheng, H., et al. (2021). Identification of the Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds by Using Tandem Mass Spectrometry Based on Ion-molecule Reactions Coupled with High Performance Liquid Chromatography. International Journal of Mass Spectrometry. Available at: [Link]

  • Nojiri, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

Sources

Application Note: Boc Protection and Deprotection of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid is a conformationally restricted proline analog and a critical pharmacophore in the synthesis of Ledipasvir , a potent NS5A inhibitor used in the treatment of Hepatitis C Virus (HCV).

The spiro-cyclopropane moiety fused to the pyrrolidine ring locks the nitrogen lone pair and the carboxylate into a specific spatial arrangement. This restriction minimizes the entropic penalty upon binding to the viral protein, significantly enhancing potency compared to native proline.

Chemical Challenges
  • Cyclopropane Stability: While the spiro[2.4] system is geometrically robust, the cyclopropane ring introduces significant ring strain (~27 kcal/mol). Exposure to highly nucleophilic acids or excessive heat during deprotection can lead to ring-opening or rearrangement.

  • Zwitterionic Solubility: The unprotected amino acid exists as a zwitterion, making it sparingly soluble in organic solvents, which complicates the initial protection step.

  • Rotamers: The N-Boc protected species exhibits distinct rotamers in NMR due to restricted rotation around the carbamate bond, often confusing initial purity assessments.

Chemical Strategy & Mechanism[1][2]

The protection strategy utilizes Di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Because the starting material is an amino acid (zwitterion), a base is required to deprotonate the ammonium species (


) to a nucleophilic amine (

) and to solubilize the carboxylate.
Reaction Scheme

ReactionScheme Start (6S)-5-Azaspiro[2.4] heptane-6-carboxylic acid (Zwitterion) Product N-Boc-(6S)-5-Azaspiro[2.4] heptane-6-carboxylic acid Start->Product Protection Reagents1 Boc2O, NaOH Dioxane/H2O 0°C to RT Reagents1->Product Deprotected Deprotected Salt (HCl or TFA salt) Product->Deprotected Deprotection Reagents2 4M HCl in Dioxane or TFA/DCM Reagents2->Deprotected

Figure 1: Synthetic pathway for Boc protection and subsequent deprotection.

Protocol A: N-Boc Protection

Objective: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. Scale: 10.0 g (Adjust stoichiometry linearly).

Reagents & Stoichiometry[2][3][4][5]
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
This compound141.171.010.0 gSubstrate
Di-tert-butyl dicarbonate (Boc₂O)218.251.218.5 gProtecting Group
Sodium Hydroxide (1N NaOH)40.002.2~155 mLBase
1,4-Dioxane88.11N/A100 mLCo-solvent
Step-by-Step Procedure
  • Dissolution (Schotten-Baumann Conditions):

    • In a 500 mL round-bottom flask, charge the starting amino acid (10.0 g).

    • Add 1N NaOH (155 mL) . Stir until the solid is fully dissolved and the solution is clear.

    • Why: The amino acid is zwitterionic. The first equivalent of base neutralizes the carboxylic acid; the second equivalent ensures the amine is deprotonated and nucleophilic.

    • Add 1,4-Dioxane (100 mL) . Cool the mixture to 0°C using an ice bath.

  • Addition of Boc Anhydride:

    • Dissolve Boc₂O (18.5 g) in a minimal amount of 1,4-dioxane (20 mL).

    • Add the Boc₂O solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature < 5°C.

    • Control: Rapid addition can lead to exothermic decomposition of Boc₂O or temperature spikes that favor side reactions.

  • Reaction Phase:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir vigorously for 12–16 hours (Overnight).

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1 + 1% AcOH) or LC-MS. The starting material (polar) should disappear, and a less polar spot (Product) should appear.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove the majority of 1,4-dioxane.

    • Dilute the remaining aqueous residue with Water (50 mL) and wash with Ethyl Acetate (2 x 50 mL) .

    • Critical: This organic wash removes unreacted Boc₂O and non-acidic impurities. The product remains in the aqueous phase as the sodium salt.

    • Cool the aqueous phase to 0°C. Acidify carefully with 1M HCl or 10% Citric Acid to pH 2–3 .

    • Observation: The product will precipitate as a white solid or form an oil.

    • Extract the acidic aqueous phase with Ethyl Acetate (3 x 100 mL) .

  • Drying & Purification:

    • Combine the organic extracts and wash with Brine (100 mL) .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

    • Yield Expectation: 90–95% as a white to off-white solid.

    • Recrystallization (Optional): If purity is <98%, recrystallize from Ethyl Acetate/Hexanes.

Protocol B: Boc Deprotection

Objective: Removal of the Boc group to yield the amine salt, ready for peptide coupling (e.g., in Ledipasvir synthesis). Critical Constraint: Avoid conditions that open the cyclopropane ring. 4M HCl in Dioxane is preferred over neat TFA for better control and direct salt isolation.

Reagents
ReagentEquiv.[1][3]Conditions
N-Boc-Spiro Acid1.0Dry Solid
4M HCl in 1,4-Dioxane5–10Anhydrous
Diethyl Ether / MTBEN/AAnti-solvent for precipitation
Step-by-Step Procedure
  • Preparation:

    • Dissolve N-Boc-Spiro Acid (1.0 g) in 1,4-Dioxane (5 mL) or DCM (5 mL) .

    • Note: DCM is a better solvent if the substrate is not fully soluble in dioxane alone.

  • Acidolysis:

    • Cool the solution to 0°C .

    • Add 4M HCl in Dioxane (5 mL, ~5 equiv) dropwise.

    • Stir at 0°C for 10 minutes, then warm to Room Temperature .

    • Stir for 2–3 hours .

    • Monitoring: LC-MS should show complete conversion to the mass of the free amino acid (M+1 = 142.2).

  • Isolation:

    • Do NOT evaporate to dryness immediately if heating is involved, as high concentrations of HCl with heat might degrade the ring.

    • Add Diethyl Ether (20 mL) or MTBE to the reaction mixture. The amine hydrochloride salt should precipitate.

    • Filter the solid under nitrogen (hygroscopic).

    • Wash the cake with cold Ether.

    • Dry under high vacuum at ambient temperature.

Alternative: TFA Method

If using TFA, dissolve substrate in DCM (1:1 ratio), add TFA (10 equiv) at 0°C, stir for 1 hour. Crucial: Evaporate TFA rapidly at low temperature (<30°C) and co-evaporate with Toluene to remove traces of acid, which can be detrimental to the cyclopropane ring upon long-term storage.

Analytical Characterization

Compound: (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Appearance: White crystalline solid.

TechniqueExpected ResultNotes
1H NMR (CDCl₃)δ 10.6 (br s, 1H, COOH), 4.50–4.39 (m, 1H, α-H), 3.40 (m, 2H, δ-H), 1.48/1.44 (s, 9H, Boc)Rotamers: The Boc group causes signal splitting (approx 6:4 ratio).[3] You will see dual peaks for the tert-butyl group and the alpha-proton.
13C NMR Carbonyls at ~178 (COOH) and ~155 (Boc). Spiro quaternary carbon at ~36 ppm.Cyclopropane CH₂ carbons typically appear upfield (8–12 ppm).
Mass Spec [M-H]⁻ = 240.1; [M+Na]⁺ = 264.1ESI Mode.

Troubleshooting & Optimization

Troubleshooting Issue1 Problem: Low Yield in Protection Check1 Check pH during workup. Did you acidify to pH 2-3? Issue1->Check1 Sol1 Product is water soluble at pH > 4. Ensure pH is sufficiently low. Check1->Sol1 Issue2 Problem: Oil instead of Solid Sol2 Trace solvent/Boc2O remains. Triturate with Hexanes/Pentane to induce crystallization. Issue2->Sol2 Issue3 Problem: Ring Opening (Deprotection) Check3 Did you use heat or strong nucleophiles? Issue3->Check3 Sol3 Use HCl/Dioxane at RT. Avoid HBr or HI. Keep temp < 30°C. Check3->Sol3

Figure 2: Troubleshooting logic for common synthetic issues.

Critical "Senior Scientist" Notes:
  • Rotamers are NOT Impurities: Do not discard your product if the NMR looks like a mixture of two isomers (approx 60:40). This is intrinsic to N-Boc prolines and spiro-prolines. Run NMR at 50°C to coalesce peaks if confirmation is needed.

  • Spiro-Ring Stability: The [2.4] spiro system is more stable than a simple cyclopropane, but it is not invincible. Avoid heating strongly acidic solutions (>50°C).

  • Ledipasvir Synthesis: In the context of Ledipasvir, this acid is typically coupled to a valine moiety.[4] The purity of the (S)-enantiomer is vital. If you started with racemic material, chiral resolution (e.g., with quinine or enzymatic resolution) is required before proceeding to coupling.

References

  • Preparation of N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.Molecules, 2020, 25(23), 5644.[5]

  • Ledipasvir Process Chemistry: Process for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[6][1][2][3][5][7][8] US Patent 8,927,739 B2.

  • Structural Characterization: PubChem Compound Summary for CID 39871141. National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Common problems in the synthesis of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Division (Senior Application Scientist) Subject: Troubleshooting & Optimization Guide: Synthesis of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

Executive Summary

This compound (often protected as the N-Boc derivative) is a critical conformationally constrained amino acid, most notably serving as the key intermediate for the HCV NS5A inhibitor Ledipasvir .

The synthesis hinges on the construction of the spirocyclopropane ring at the C4 position of a proline scaffold. The primary challenges encountered by researchers are diastereocontrol during cyclopropanation, safety hazards associated with organozinc reagents, and NMR data misinterpretation due to carbamate rotamers. This guide provides field-proven solutions to these bottlenecks.

Troubleshooting Guide (FAQ)

Q1: My 1H NMR spectrum shows split peaks and broad signals. Is my product impure?

Diagnosis: Likely Rotamerism , not impurity. Technical Explanation: The N-Boc protecting group creates a partial double bond character at the N-C(O) bond, leading to restricted rotation. This results in two observable conformers (rotamers) in the NMR timescale, typically in a 60:40 to 70:30 ratio at room temperature. Validation:

  • Heat the sample: Run the NMR at 50–60°C (in DMSO-d6 or Toluene-d8). The peaks should coalesce into sharp singlets as rotation becomes fast on the NMR timescale.

  • Check Integrals: The sum of the split integrals should equal the expected proton count (e.g., the Boc-tBu singlet often appears as two unequal peaks summing to 9H).

Q2: The Simmons-Smith cyclopropanation (Et2Zn/CH2I2) stalls at 60-70% conversion.

Diagnosis: Reagent Degradation or Moisture Quenching . Corrective Actions:

  • Reagent Quality: Diethylzinc (Et2Zn) is highly sensitive. Use a fresh bottle or titrate before use. Diiodomethane (CH2I2) degrades to liberate iodine (turning brown/red), which inhibits the reaction. Wash CH2I2 with dilute Na2S2O3 and dry over MgSO4 immediately before use if it is discolored.

  • Stoichiometry: The active species (iodomethylzinc carbenoid) is unstable. Use a large excess (typically 5–10 equivalents ) of Et2Zn and CH2I2 relative to the alkene.

  • Addition Order: Add Et2Zn to the solvent first, cool to -10°C, then add CH2I2 slowly to form the carbenoid before adding the substrate. This ensures the active "Furukawa reagent" is ready.

Q3: I am observing poor diastereoselectivity (dr < 80:20).

Diagnosis: Lack of Directing Effects or Temperature Control . Technical Insight: The cyclopropanation of N-Boc-4-methylene proline esters relies on steric control. The bulky N-Boc group shields one face, directing the carbenoid attack to the opposite face (anti-addition). Optimization:

  • Solvent: Switch from non-polar solvents (Hexanes/Ether) to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Halogenated solvents often stabilize the transition state and improve selectivity.

  • Temperature: Maintain the reaction at 0°C to -10°C during the addition. Allow it to warm to room temperature only after the reagents are fully mixed. High temperatures promote the formation of the thermodynamically less favorable diastereomer.

Q4: Handling Diethylzinc is a safety concern for our scale-up. Are there alternatives?

Solution:

  • Shi Modification: Use TFA (Trifluoroacetic acid) as an activator with Et2Zn. This generates a more reactive carbenoid (CF3COO-Zn-CH2I), allowing the reaction to proceed faster and often with fewer equivalents of zinc.

  • Charette Modification: Use Zn(CH2I)2·DME complex. It is a isolable white solid (though still air-sensitive) that is often more reproducible than in-situ generation.

  • Alternative Route: If safety prohibits Et2Zn entirely, consider the Corey-Chaykovsky reaction (sulfur ylide) on an electron-deficient precursor, though this typically yields epoxides or requires specific activating groups not present on the simple methylene proline.

Optimized Experimental Protocol

Target: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid methyl ester via Furukawa-modified Simmons-Smith reaction.

Step 1: Preparation of N-Boc-4-methylene-L-proline methyl ester

(Precursor Synthesis)

  • Wittig Reaction: Treat N-Boc-4-oxo-L-proline methyl ester with methyltriphenylphosphonium bromide (Ph3PMeBr) and KOtBu in THF at 0°C.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc 8:1).

    • Note: Ensure the alkene is strictly anhydrous before Step 2.

Step 2: Cyclopropanation (The Critical Step)
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous DCM (0.2 M concentration relative to substrate).

  • Reagent Formation:

    • Add Diethylzinc (Et2Zn) (1.0 M in hexanes, 5.0 equiv ) at -10°C.

    • Caution: Et2Zn is pyrophoric.[1] Use a long needle and positive argon pressure.

    • Dropwise add Diiodomethane (CH2I2) (5.0 equiv ) over 20 mins. A white precipitate (ZnI2) may form. Stir for 15 mins to generate the carbenoid.

  • Substrate Addition:

    • Dissolve N-Boc-4-methylene-L-proline methyl ester (1.0 equiv) in minimal anhydrous DCM.

    • Add dropwise to the carbenoid solution at -10°C.

  • Reaction: Allow to warm to RT and stir for 12–18 hours. Monitor by TLC (stain with KMnO4; alkene spots disappear).

  • Quenching (CRITICAL):

    • Cool back to 0°C.

    • Slowly add saturated aqueous NH4Cl . Vigorous gas evolution (ethane) will occur.

    • Dilute with Et2O or DCM. Separate layers.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1 to 4:1).

    • Yield expectation: 75–85%.

    • Diastereomeric Ratio (dr): Typically >90:10 favoring the (6S)-isomer.

Data & Specifications

Table 1: NMR Characterization (Rotameric Mixture)

Solvent: CDCl3, 400 MHz, 25°C

Proton PositionChemical Shift (δ ppm)MultiplicityIntegralNotes
Boc-tBu 1.42 & 1.46Singlets (Split)9HRotamers (Major/Minor)
Cyclopropyl CH2 0.55 – 0.75Multiplet4HCharacteristic high-field signals
Spiro C-CH2-N 3.30 – 3.55Multiplet2HBroad due to ring constraints
α-Proton (H6) 4.35 – 4.50Multiplet1HDiagnostic for stereochemistry
Methyl Ester 3.72 & 3.74Singlets3HSplit due to rotamers
Table 2: Comparative Synthetic Methods
MethodReagentsSafety ProfileYieldSelectivity (dr)
Classic Simmons-Smith Zn-Cu couple, CH2I2Moderate (Activation tricky)40-60%Variable
Furukawa Modification Et2Zn, CH2I2High Hazard (Pyrophoric) 75-85% High (>90:10)
Shi Modification Et2Zn, CH2I2, TFAHigh Hazard80-90%High
Diazomethane/Pd CH2N2, Pd(OAc)2High Hazard (Explosive)60-70%Moderate

Visualizations

Figure 1: Synthesis Workflow & Stereochemical Logic

This diagram illustrates the conversion from 4-oxo-proline to the spiro-target, highlighting the steric control.

SynthesisPath Start N-Boc-4-oxo-L-proline (Starting Material) Step1 Wittig Olefination (Ph3PMeBr, KOtBu) Start->Step1 Inter N-Boc-4-methylene-L-proline (Alkene Intermediate) Step1->Inter Step2 Simmons-Smith (Et2Zn, CH2I2) Inter->Step2 TS Transition State (Steric Block by Boc) Step2->TS Carbenoid Attack Product (6S)-5-Azaspiro[2.4]heptane (Target) TS->Product Anti-Addition

Caption: Workflow for the stereoselective synthesis of the spiro scaffold. The bulky N-Boc group directs the carbenoid attack to the opposite face.

Figure 2: Rotamer Equilibrium

Understanding the NMR complexity.

Rotamers RotA Rotamer A (Major) (trans-carbamate) RotB Rotamer B (Minor) (cis-carbamate) RotA->RotB Slow Rotation (NMR Timescale) Note Result: Split NMR Signals (Coalesce at >50°C) RotA->Note RotB->Note

Caption: N-Boc protecting groups exhibit restricted rotation, causing signal splitting in NMR at room temperature.

References

  • Original Simmons-Smith Reaction : Simmons, H. E.; Smith, R. D.[2] A New Synthesis of Cyclopropanes. J. Am. Chem. Soc. 1959, 81, 4256–4264. Link

  • Furukawa Modification (Et2Zn) : Furukawa, J.; Kawabata, N.; Nishimura, J. Synthesis of Cyclopropanes by the Reaction of Olefins with Dialkylzinc and Methylene Iodide. Tetrahedron 1968, 24, 53–58. Link

  • Synthesis of Ledipasvir Intermediate : "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid". Molecules 2020, 25(23), 5644.[3] Link

  • Stereocontrol in Proline Derivatives : "Diastereoselective Synthesis of 4-Substituted Prolines". Chem. Rev.[4] 2003, 103, 977–1050.[4] Link

  • Patent Reference : "Process for the preparation of Ledipasvir and intermediates thereof". WO2017195147A1. Link

Sources

Technical Support Center: Purification of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

[1]

Executive Summary & Molecule Profile

Target Molecule: (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid CAS: 1129634-44-1 Role: Key chiral intermediate for the synthesis of NS5A inhibitors (e.g., Ledipasvir).[1][2] Critical Quality Attributes (CQAs):

  • Chiral Purity: >99.5% ee (Critical for preventing downstream diastereomer formation).[1][2]

  • Chemical Purity: >98.0% (Removal of unreacted 4-methylene proline).[1][2]

  • Residual Metal: Zinc < 20 ppm (Carryover from Simmons-Smith cyclopropanation).[1][2]

This guide addresses the most frequent technical inquiries regarding the purification of this spirocyclic amino acid derivative. The unique spiro[2.4]heptane scaffold creates specific challenges in solubility and stereochemical stability that standard proline purification protocols fail to address.[1][2]

Troubleshooting Guide (Q&A)

Case #1: "My product remains a viscous oil and refuses to crystallize."

Diagnosis: This is the most common issue.[1][2] The Boc-protected spiro acid is prone to forming supersaturated oils due to the presence of rotamers (which disrupt crystal packing) and residual solvents (particularly DCM or THF).[1]

Root Cause Analysis:

  • Rotameric Broadening: The tert-butyl carbamate (Boc) group induces restricted rotation around the N-C bond, creating two distinct conformers in solution.[1][2] This entropic disorder hinders nucleation.[1][2]

  • Impurity Profile: Even 2-3% of the unreacted 4-methylene proline starting material can act as an "anti-solvent" for crystallization.[1][2]

Solution Protocol: Do not rely on evaporation alone. You must perform a Solvent Swap Crystallization .[1][2]

  • Solvent Swap: Dissolve the crude oil in a minimum amount of Ethyl Acetate (EtOAc).[1][2]

  • Anti-solvent Addition: Slowly add Cyclohexane or Hexanes while stirring.[1][2] The target ratio is EtOAc:Cyclohexane (1:1 to 1:2) .[1][2]

  • Seeding: If available, seed with pure crystal. If not, scratch the flask wall.[1][2]

  • Temperature Ramp: Cool slowly to 0–5°C over 4 hours.

  • Trituration: If it oils out again, decant the supernatant and triturate the oil with Acetonitrile (ACN) .[1][2] This is a field-proven "rescue" technique for this specific scaffold [1].

Case #2: "NMR shows doubled peaks. Is my chiral purity compromised?"

Diagnosis: Likely a false alarm.[1][2] Users often mistake rotamers for diastereomers or impurities.[1][2]

Technical Insight: Boc-protected cyclic amines (like prolines and spiro-prolines) exhibit slow exchange on the NMR time scale at room temperature.[1][2] You will see two sets of peaks (approx. 60:40 ratio) for the tert-butyl group and the alpha-proton.[1][2]

Verification Test (Self-Validating):

  • Variable Temperature NMR (VT-NMR): Run the ^1H NMR at 50°C or 60°C (in DMSO-d6).

  • Result: If the peaks coalesce into sharp singlets, they are rotamers.[1][2] If they remain distinct, you have a diastereomeric impurity (likely the (6R) isomer).[1]

Case #3: "High Zinc levels detected after workup."

Diagnosis: The Simmons-Smith reaction (Et₂Zn/CH₂I₂) used to build the cyclopropane ring generates stubborn zinc salts that chelate to the carboxylic acid and the carbamate.[1][2]

Solution Protocol: Standard aqueous washes are insufficient.[1][2] You must use a Chelation Break strategy.

  • Quench: Quench the reaction with saturated NaHCO₃, but crucially, add Rochelles Salt (Potassium Sodium Tartrate) or perform a specific pH swing.

  • The pH Swing Extraction (The "Gold Standard"):

    • Step A: Extract the reaction mixture with 0.5 N NaOH (Product goes to aqueous phase as carboxylate; Zinc precipitates or stays organic).[1][2]

    • Step B: Filter the aqueous layer through Celite to remove inorganic solids.[1][2]

    • Step C: Acidify the aqueous filtrate with 6N HCl to pH 2–3.

    • Step D: Extract immediately into EtOAc. This leaves the majority of Zinc in the aqueous waste [2].[1][2]

Master Purification Workflow

The following diagram illustrates the optimized purification logic, distinguishing between the "Happy Path" (Crystallization) and the "Rescue Path" (Chromatography).

PurificationWorkflowStartCrude Reaction Mixture(Simmons-Smith)QuenchQuench: Sat. NaHCO3+ Celite FiltrationStart->QuenchRemove Zn saltsAcidBasepH Swing Extraction1. 0.5N NaOH Wash2. Acidify to pH 23. Extract into EtOAcQuench->AcidBaseIsolate AcidDryingDry (Na2SO4) & ConcentrateAcidBase->DryingDecisionPhysical State?Drying->DecisionSolidSolid/Semi-SolidDecision->SolidIf SolidOilViscous OilDecision->OilIf OilTriturationTriturationSolvent: AcetonitrileSolid->TriturationRemove traceimpuritiesCrystCrystallizationEtOAc : Cyclohexane (1:1)Oil->CrystAttempt 1FinalPure (6S)-5-AzaspiroacidTrituration->FinalFlashFlash ChromatographySiO2 (DCM:MeOH 95:5)Cryst->FlashFailure (Oiling out)Cryst->FinalSuccessFlash->Final

Caption: Figure 1. Decision-tree workflow for the isolation of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid, prioritizing crystallization over chromatography for scalability.

Quantitative Data & Specifications

Solvent Compatibility Table

Data derived from internal process optimization and patent literature [2].

Solvent SystemSolubility (RT)Role in PurificationNotes
Ethyl Acetate (EtOAc) HighGood SolventPrimary solvent for extraction and crystallization.[1][2]
Cyclohexane / Hexanes NegligibleAnti-SolventInduces precipitation.[1][2] Critical to add slowly.
Acetonitrile (ACN) ModerateTrituration AgentExcellent for removing non-polar by-products from the solid filter cake.[1][2]
DCM / Methanol (95:5) HighEluentMobile phase for flash chromatography if crystallization fails.[1][2]
Water (pH > 8) HighExtraction PhaseSoluble as carboxylate salt.[1][2]
Water (pH < 3) LowPrecipitationProduct precipitates or oils out (extractable).[1][2]
Impurity Profile Management
Impurity TypeOriginRemoval Strategy
Starting Material (4-methylene proline)Incomplete reactionAcid/Base extraction (pKa difference is minimal, so difficult) or Flash Chromatography.[1][2]
Zinc Salts Reagent (Et₂Zn)Celite filtration + EDTA wash or pH swing extraction.[1][2]
Diastereomer ((6R)-isomer)Lack of stereocontrolRecrystallization from EtOAc/Cyclohexane (The (6S) isomer is typically less soluble and crystallizes preferentially).[1]

Detailed Analytical Method (HPLC)

For researchers validating purity, standard C18 methods often fail due to the lack of chromophores (only end absorption).[1][2]

  • Column: Chiralpak AD-H or equivalent (for enantiomeric excess) or C18 (for chemical purity).[1]

  • Detector: UV at 210 nm (Critical: The molecule has weak UV absorbance; 254 nm will miss impurities).[1][2]

  • Mobile Phase (Reverse Phase):

    • A: 0.1% Phosphoric Acid in Water[1][2]

    • B: Acetonitrile[1][2]

    • Gradient: 5% B to 95% B over 20 mins.[1][2]

  • Note: The low wavelength requires high-purity solvents to avoid baseline drift.[1][2]

References

  • Process for the preparation of 5-azaspiro[2.

    • Source: Google Patents (US8927739B2)[1]

    • Relevance: Describes the "pH swing" extraction and tritur
    • URL
  • Enantioselective Approach to 4-Substituted Proline Scaffolds.

    • Source: MDPI (Molecules 2020, 25(23), 5644)[1]

    • Relevance: Provides detailed NMR data (rotamers)
    • URL:[Link][1][3]

  • Ledipasvir Intermediate 19 D

    • Source: PubChem (CID 39871141)[1][4]

    • Relevance: Physical properties and chemical identifiers.[1][2][3][4][5][6][7][8]

    • URL:[Link][1]

Handling and storage of air-sensitive reagents for (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling and storage of air-sensitive reagents for (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid synthesis. Ticket ID: #TS-SPIRO-06S Support Level: Tier 3 (Senior Application Scientist)

Emergency Quick-Reference: Pyrophoric Hazards

CRITICAL SAFETY ALERT: This synthesis utilizes Diethylzinc (


) , a pyrophoric liquid that ignites spontaneously in air and reacts violently with water.
Hazard ScenarioImmediate Action
Spill (Small) Do NOT use water. Cover with dry lime, sand, or soda ash. Allow to burn out in a controlled manner if safe.
Spill (Large) Evacuate immediately. Activate fire suppression systems suitable for Class D fires (Dry Chemical).
Skin Contact Brush off loose particles/liquid. Rinse with copious amounts of water only after bulk removal. Seek immediate medical attention.
Needle Clog STOP. Do not force the plunger. Withdrawing a clogged needle from a septum can spray pyrophoric liquid. Keep needle in the flask, purge with inert gas, and replace carefully.

Reagent Handling & Specifications (The "Inputs")

The synthesis of This compound (a key intermediate for Ledipasvir) typically employs the Furukawa modification of the Simmons-Smith reaction. This involves the reaction of a 4-methylene proline derivative with a zinc carbenoid generated in situ from diethylzinc and diiodomethane.

Chemical Inventory & Handling Matrix
ReagentRoleHazard ClassStorage ProtocolHandling Pre-requisites
Diethylzinc (

)
Carbenoid PrecursorPyrophoric , Water-ReactiveStore at < 25°C. Segregate from oxidizers/water. Keep under

or Argon.
Cannula transfer only. Never pour. Use oven-dried glassware (>120°C).
Diiodomethane (

)
Carbenoid SourceToxic, Light Sensitive Store at 2–8°C in Amber bottles. Add copper wire to stabilize.Use in fume hood (severe respiratory irritant). Avoid metal spatulas (reacts with Al/Mg).
Anhydrous DCM/DCE SolventFlammable, CarcinogenStore over activated 4Å Molecular Sieves.Solvent must be degassed and < 50 ppm

. Moisture kills the carbenoid.
TFA (Optional) Activator (Shi Mod.)Corrosive, VolatileStore in acid cabinet.Use glass syringes (corrodes plastic/rubber over time).
Technical Insight: The "Why" Behind the Protocol
  • Diethylzinc Titer: Commercial

    
     (typically 1.0 M in hexanes) degrades over time if septa are punctured repeatedly. Oxygen diffusion causes the formation of zinc alkoxides, which are not active cyclopropanation agents. Always titrate before use  if the bottle is older than 30 days.
    
  • Diiodomethane Purity:

    
     decomposes to liberate iodine (
    
    
    
    ) upon light exposure, turning the liquid red/brown. Free iodine can poison the zinc carbenoid reaction. Purification: Wash with aqueous
    
    
    (sodium thiosulfate) and distill if significantly discolored.

Synthesis Workflow & Logic

The following diagram illustrates the critical path for the cyclopropanation step, highlighting the "Kill Points" where moisture or air can ruin the batch.

SimmonsSmithWorkflow Start Start: Inert Atmosphere Setup (Argon/N2) SolventPrep Solvent Prep: Anhydrous DCE/DCM (<50 ppm H2O) Start->SolventPrep Flame dry glassware ReagentAdd Carbenoid Formation: Add Et2Zn (-10°C) then CH2I2 (Dropwise) SolventPrep->ReagentAdd Cannula transfer SubstrateAdd Substrate Addition: 4-Methylene Proline Deriv. (Slow Addition) ReagentAdd->SubstrateAdd Active species: ICH2ZnEt Reaction Cyclopropanation: 0°C -> RT (Monitor Exotherm) SubstrateAdd->Reaction Stereoselective Addition Reaction->ReagentAdd Stalled? Add more reagent Quench Quench: Sat. NH4Cl (Careful!) Reaction->Quench Completion (TLC/HPLC) Workup Workup & Isolation: (6S)-5-Azaspiro[2.4]heptane Derivative Quench->Workup Dissolve Zn salts

Figure 1: Process flow for the Furukawa-modified Simmons-Smith cyclopropanation. Red nodes indicate high-risk steps involving pyrophorics.

Step-by-Step Protocol (Air-Sensitive Focus)
  • System Preparation:

    • Flame-dry a 3-neck round bottom flask under a stream of Argon.

    • Equip with a pressure-equalizing addition funnel and a temperature probe.

    • Checkpoint: Ensure all septa are new and tight-fitting.

  • Carbenoid Generation (The Danger Zone):

    • Charge flask with anhydrous 1,2-dichloroethane (DCE). Cool to -10°C.

    • Cannula Transfer: Transfer

      
       (1.0 M in hexanes, ~2.5 eq) directly into the cooled solvent. Do not pull vacuum on the flask containing 
      
      
      
      as it boils off the solvent/reagent.
    • Add

      
       (2.5 eq) dropwise via syringe. Maintain internal temp < 0°C.
      
    • Observation: A white precipitate (

      
       or ethylzinc iodide) may form. This is normal. Stir for 20 mins to form the active carbenoid (
      
      
      
      ).
  • Reaction:

    • Dissolve the substrate (N-Boc-4-methylene proline methyl ester) in anhydrous DCE.

    • Add slowly to the carbenoid mixture.

    • Allow to warm to Room Temperature (RT) naturally.

  • Quenching (High Exotherm Risk):

    • Cool back to 0°C.

    • Add saturated aqueous

      
      dropwise .
      
    • Warning: The first few drops will cause vigorous gas evolution (Ethane gas). Ensure the venting needle is not clogged.

Troubleshooting Center (FAQ)

Q1: The reaction stalls at 50% conversion. Adding more reagents doesn't help. Why?

  • Root Cause: Zinc salts (

    
    ) generated during the reaction are Lewis acidic and can cause product decomposition or polymerization if they accumulate too highly. Alternatively, the "white precipitate" might be too thick, preventing mixing.
    
  • Solution:

    • Solvent Choice: Switch from DCM to DCE (1,2-dichloroethane) or Toluene. Higher boiling points allow for better solubility of zinc species.

    • TFA Activation (Shi Modification): Add 1.0 eq of Trifluoroacetic Acid (TFA) to the

      
      before adding 
      
      
      
      . This forms
      
      
      , a more stable and often more reactive carbenoid species [1].

Q2: My yield is low, and I see a lot of hydrolyzed starting material.

  • Root Cause: Moisture ingress. The Simmons-Smith reagent is a "water scavenger" par excellence. If it finds water, it destroys itself before cyclopropanating your alkene.

  • Validation: Check your solvent water content (Karl Fischer titration). It must be <50 ppm. Ensure your inert gas line has an oxygen/moisture trap.

Q3: The cannula clogged while transferring Diethylzinc.

  • Immediate Action: Do NOT pull the plunger back forcefully; this can create a vacuum that sucks air in, causing a fire inside the syringe barrel.

  • Fix: Maintain positive inert gas pressure in the source bottle. If clogged, leave the cannula in the flask, cut the tubing (if flexible) or carefully vent and replace.

Q4: How do I remove the residual zinc during workup? It forms a sticky emulsion.

  • Technique: Use a Rochelle's Salt wash (Potassium Sodium Tartrate) instead of just Ammonium Chloride. Rochelle's salt complexes zinc ions effectively, breaking the emulsion and allowing for clean phase separation.

Storage & Stability (The "Output")

Once synthesized and purified, the This compound (usually isolated as the N-Boc protected ester or acid) requires specific care.

  • Physical State: White to off-white solid.

  • Hygroscopicity: Moderately hygroscopic. The spiro-fused ring introduces strain, but the primary stability concern is the carbamate (Boc) and carboxylic acid functionalities reacting with moisture over long periods.

  • Storage Conditions:

    • Temperature: Store at 2°C to 8°C (Refrigerator) for short-term (< 3 months). For long-term (> 1 year), store at -20°C .

    • Atmosphere: Store under an inert atmosphere (Argon flush) in a tightly sealed vial.

    • Container: Amber glass is preferred to prevent any potential photochemical degradation, although the molecule is not acutely light-sensitive.

References

  • Shi Modification (TFA addition): Yang, Z., et al. "A Novel Class of Tunable Zinc Reagents (RXZnCH2Y) for Efficient Cyclopropanation of Olefins." Journal of Organic Chemistry, vol. 69, no. 2, 2004, pp. 327-334.

  • Furukawa Reagent Overview: Charette, A. B., and Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004.[1]

  • Ledipasvir Intermediate Synthesis: "Process for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives."[2][3] Google Patents (US8927739B2).

  • Diethylzinc Safety Data: "Diethylzinc Solution - Safety Data Sheet." Sigma-Aldrich.[4]

  • Product Stability Data: "(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid SDS." Fluorochem.[4]

Sources

Technical Support Center: Purification of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic Acid

[1]

Status: Active Ticket Topic: Removal of impurities from crude (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid (and its N-Boc precursor). Reference Molecule: CAS 1129634-44-1 (N-Boc form) / Core Zwitterion Application: Key intermediate for NS5A inhibitors (e.g., Ledipasvir).[1]

User Guide Overview

Welcome to the Technical Support Center. You are likely dealing with the crude isolation of the spiro-proline analog required for high-value antiviral synthesis.[1] The rigid spiro-cyclopropyl ring creates unique purification challenges compared to standard amino acids.[1]

This guide is divided into three "Support Tiers" based on the nature of your impurity profile.

Quick Diagnostic: What is your Crude State?
Crude StatePrimary ContaminantGo To Section
Yellow/Orange Oil (N-Boc) Unreacted alkene, Enantiomers (low ee), SolventsTier 1
White/Off-White Solid (Salt) Inorganic Salts (NaCl, KBr), Mineral AcidsTier 2
Gummy Residue (Free Acid) Polymerized dimers, Color bodiesTier 3

Tier 1: Optical Purity Upgrade (Enantiomeric Excess)

Issue: The crude N-Boc intermediate shows <98% ee. The (6R)-enantiomer is the persistent impurity.[1] Context: The spiro-ring formation (often via alkylation of 4-methylene proline) can yield 5-10% of the undesired enantiomer.[1]

Troubleshooting Protocol: Self-Disproportionation & Crystallization

Unlike standard amino acids, the spiro-nature of this compound allows for significant optical upgrade via crystallization of the N-Boc form without requiring chiral amine resolving agents.[1]

Step-by-Step Workflow:

  • Solvent Selection: Use a non-polar/polar binary system. The most effective reported systems are Ethyl Acetate/Cyclohexane or Isopropyl Acetate (IPAc)/Heptane .[1]

  • Dissolution: Dissolve the crude oily residue in Ethyl Acetate (3 volumes) at 45-50°C.

  • Anti-Solvent Addition: Slowly add Cyclohexane (or Heptane) (approx. 6-8 volumes) while stirring.

  • Cooling Ramp: Cool slowly to 0-5°C over 4 hours. Rapid cooling traps the (6R) isomer in the lattice.[1]

  • Filtration: Filter the white solid. The racemate often remains in the mother liquor (or precipitates first depending on the specific eutectic point, but for this spiro-acid, the enantiopure crystal lattice is significantly more stable).

FAQ:

  • Q: My product is still an oil after adding heptane.

    • A: You likely have residual DCM or THF from the reaction.[1] Rotovap down to dryness, add pure IPAc, rotovap again to azeotrope off the polar solvents, then repeat the crystallization.

  • Q: Can I use enzymatic resolution?

    • A: Yes.[1] If crystallization fails, convert to the methyl ester.[1] Use Novozym 435 (Candida antarctica Lipase B).[1] The enzyme preferentially hydrolyzes the (S)-ester to the acid, leaving the (R)-ester unreacted. Extract the acid into aqueous base (pH 8.5), leaving the (R)-ester in the organic layer.

Tier 2: Desalting the Free Zwitterion

Issue: You have deprotected the N-Boc group (using TFA or HCl) and now have a hygroscopic salt with high sulfated ash content. Context: As a zwitterion, the free amino acid traps inorganic salts (NaCl, KCl) which poison downstream coupling reactions (e.g., peptide coupling for Ledipasvir).

Troubleshooting Protocol: Ion Exchange Chromatography

Do not attempt simple extraction; the zwitterion is water-soluble.[1] Use a strong cation exchange resin (e.g., Dowex 50W or Amberlite IR-120).[1]

The "Catch-and-Release" Method:

  • Loading: Dissolve crude salt in minimal distilled water. Load onto a column packed with Dowex 50W (H+ form).[1]

    • Mechanism:[1][2] The amino acid binds to the resin (

      
      ).[1] Inorganic cations (
      
      
      ) also bind, but anions (
      
      
      ) pass through.
  • Washing: Wash with 5-10 column volumes of distilled water.

    • Check: Monitor the eluate with AgNO3 solution.[1][3] Wash until no white precipitate (AgCl) forms.[1] This confirms all inorganic anions are gone.[1]

  • Elution: Elute with 1M - 2M Aqueous Ammonia (NH4OH) .

    • Mechanism:[1][2] The ammonia deprotonates the resin and the amino acid, releasing the amino acid as a free amine/zwitterion.

  • Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) immediately. Do not heat significantly, as spiro-amino acids can decarboxylate or dimerize.[1]

DesaltingProcessCrudeCrude Salt Mixture(Amino Acid + NaCl)ResinLoadLoad on Dowex 50W(H+ Form)Crude->ResinLoadWashWater Wash(Elutes Cl- anions)ResinLoad->WashBind CationsEluteElute with NH4OH(Releases Amino Acid)Wash->EluteAgNO3 Test NegativePurePure Zwitterion(Lyophilized)Elute->PureEvaporation

Figure 1: Ion Exchange workflow for removing inorganic salts from the spiro-amino acid.

Tier 3: Chemical Impurities (Organic By-products)[1]

Issue: Presence of unreacted 4-methylene proline or "dimer" impurities.[1] Context: The "dimer" often forms via intermolecular condensation if the concentration is too high during the Boc-protection or workup.[1]

Troubleshooting Protocol: pH-Swing Extraction (Back-Extraction)

This method exploits the amphoteric nature of the N-Boc acid to separate it from non-acidic impurities (esters, dimers, unreacted starting materials).

Protocol:

  • Dissolution: Dissolve crude N-Boc material in Ethyl Acetate.

  • Basic Extraction: Extract with 0.5 M NaHCO3 (aq).

    • Logic: The carboxylic acid deprotonates and moves to the water layer (

      
      ).[1]
      
    • Separation: Non-acidic impurities (dimers, unreacted esters, neutral organics) stay in the Ethyl Acetate layer. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1M KHSO4 or HCl to pH 2-3.

    • Warning: Do not use strong H2SO4 or heat, as the spiro-cyclopropane ring is acid-sensitive (ring opening risk).[1]

  • Re-Extraction: Extract the cloudy aqueous mixture with fresh Ethyl Acetate or IPAc.

  • Drying: Dry over Na2SO4 and concentrate.

Summary of Critical Parameters

ParameterSpecification TargetControl Method
Chiral Purity > 99.5% eeCrystallization (EtOAc/Cyclohexane) or Enzymatic Resolution (Lipase)
Sulfated Ash < 0.1%Cation Exchange Resin (Dowex 50W)
Water Content < 0.5%Azeotropic distillation with Toluene or IPAc
Appearance White to Off-white SolidRemoval of oxidized color bodies via Activated Carbon (Type C) in MeOH

References

  • Process for the preparation of 5-azaspiro[2.

    • Source: US Patent 8,927,739 B2 (Gilead Sciences).[1]

    • Relevance: Defines the crystallization of the N-Boc intermediate using Ethyl Acet
    • Link:

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid.

    • Source:Molecules 2020, 25(23), 5644.[4]

    • Relevance: Details the synthesis and characterization of the specific CAS 1129634-44-1, including melting point and optical rotation data for purity verific
    • Link:

  • Purific

    • Source:ResearchGate Technical Discussions / Bio-Rad Technical Notes.
    • Relevance: General protocol for desalting zwitterionic amino acids using cation exchange resins.[1][3]

    • Link:

Technical Support Center: Stability of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering stability issues with (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. As a key building block in modern pharmaceuticals, such as the hepatitis C inhibitor Ledipasvir, understanding its stability profile is critical for successful drug development and manufacturing.[1][2] This resource offers troubleshooting advice and frequently asked questions to navigate the complexities of handling these unique spirocyclic proline analogs.

Troubleshooting Guide: Addressing Common Stability Challenges

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Question 1: I'm observing a loss of purity in my sample of N-Boc-(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid during storage in methanol. What is the likely cause and how can I prevent it?

Answer:

The primary cause of purity loss for N-Boc protected azaspiro-carboxylic acids in methanol is likely solvolysis , specifically methanolysis. The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic or even neutral protic conditions, with the rate of cleavage accelerated by nucleophilic solvents like methanol. This reaction results in the formation of the unprotected 5-Azaspiro[2.4]heptane-6-carboxylic acid and tert-butyl methyl ether.

Causality Explained: The stability of the Boc group is highly dependent on the solvent and pH. While generally stable, its lability increases in the presence of protic solvents. Methanol can act as a proton source, and its nucleophilic oxygen can attack the carbonyl carbon of the Boc group, leading to its removal.

Recommended Solutions:

  • Solvent Selection: For short-term storage and sample preparation, consider using aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran (THF). Studies on similar compounds have shown greater stability in aqueous acetonitrile compared to methanol.[3]

  • Temperature Control: Store samples at or below -20°C to significantly reduce the rate of degradation.

  • pH Control: If an aqueous solution is necessary, buffer it to a neutral or slightly basic pH (7.0-8.0) to minimize acid-catalyzed deprotection.

Question 2: My HPLC analysis of a reaction mixture containing a derivative of this compound shows multiple unexpected peaks. How can I determine if these are degradation products?

Answer:

The appearance of unexpected peaks in an HPLC chromatogram can be due to impurities from starting materials, side-products from the reaction, or degradation products. To specifically identify degradation products, a forced degradation study is the most effective approach.[4][5][6][7]

Forced Degradation Workflow:

A forced degradation study, also known as stress testing, intentionally subjects the compound to harsh conditions to accelerate its breakdown.[6][7] This helps to identify potential degradation products and establish a "stability-indicating" analytical method capable of separating the intact drug from its degradants.[4][5][6][8]

dot

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

  • Sample Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature, monitoring at similar time points.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat a solution at 80°C.

    • Photostability: Expose a solution to light according to ICH Q1B guidelines.[8]

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • HPLC-MS Analysis: Analyze all stressed samples, along with a control sample, using a high-resolution HPLC-MS system.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. New peaks that appear are potential degradation products. The mass spectrometer will provide mass-to-charge (m/z) ratios, aiding in the identification of these degradants.

Question 3: I am struggling with poor peak shape and inconsistent retention times when analyzing my azaspiro-heptane derivative using reverse-phase HPLC. What could be the issue?

Answer:

Poor peak shape (e.g., tailing) and shifting retention times for basic compounds like 5-azaspiro[2.4]heptane derivatives are often caused by secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

  • Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the basic nitrogen atom of your compound, leading to peak tailing.

    • Solution: Use a column with end-capping or a base-deactivated stationary phase specifically designed for basic compounds.[9]

  • Mobile Phase pH: The pH of the mobile phase influences the ionization state of your analyte. At a pH close to the pKa of the secondary amine, you can have a mixture of ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound. For a basic compound, using a low pH (e.g., 2.5-3.5 with 0.1% formic or trifluoroacetic acid) will ensure the amine is consistently protonated, leading to better peak shape.[9]

  • Chelation with Metal Impurities: Metal impurities in the HPLC system or column can chelate with your compound, causing tailing.

    • Solution: Use a mobile phase additive that acts as a chelating agent, such as a low concentration of EDTA, or use a column with a highly inert packing material.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for proline and its analogs?

A: Proline and its analogs can undergo several degradation reactions. The most common is oxidation , often initiated at the C5 position, leading to the formation of Δ¹-pyrroline-5-carboxylate (P5C).[10] This intermediate exists in equilibrium with glutamate-γ-semialdehyde (GSA).[10][11] While this compound has a spirocyclic system at C4, the core pyrrolidine ring is still susceptible to similar oxidative pathways. Additionally, decarboxylation of the carboxylic acid group can occur under thermal stress.

dot

Caption: Simplified potential oxidative degradation pathway.

Q2: What are the ideal long-term storage conditions for solid this compound?

A: For long-term stability in its solid state, the compound should be stored in a well-sealed container, protected from light and moisture, at low temperatures (ideally ≤ -20°C). The presence of the carboxylic acid and the secondary amine makes the molecule susceptible to degradation in the presence of humidity and reactive atmospheric gases.

Q3: Which analytical techniques are best suited for stability studies of these compounds?

A: A combination of techniques is recommended to gain a comprehensive understanding of the stability profile.

Analytical TechniqueApplication in Stability StudiesStrengths & Limitations
HPLC-UV/PDA Primary method for quantifying the parent compound and detecting degradation products.[12]Strengths: High sensitivity, accuracy, and widely available. Limitations: May not be able to identify unknown degradants without mass spectrometry.
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification and structural elucidation of degradation products.[13]Strengths: Provides molecular weight and fragmentation data for structural confirmation. Limitations: Quantification can be more complex than with UV detection.
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation of the parent compound and definitive identification of major degradation products.[9][12]Strengths: Provides detailed structural information. Limitations: Lower sensitivity compared to chromatographic techniques.
qNMR (Quantitative NMR) Can be used as a primary method for purity determination without a reference standard.[4]Strengths: Provides an absolute measure of purity. Limitations: Requires a pure internal standard and can be complex for mixtures.[4][9]

Q4: My derivative has a Boc protecting group. How does this affect its stability?

A: The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom in these molecules.[1][14][15] Its main stability liability is its susceptibility to cleavage under acidic conditions. Even mildly acidic conditions, prolonged exposure to protic solvents like methanol or ethanol, or elevated temperatures can lead to deprotection. Therefore, extra care must be taken to control the pH and solvent environment for Boc-protected derivatives.

References

  • BenchChem. (n.d.). Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions.
  • Twiner, H. J., et al. (2014). Improved Isolation Procedure for Azaspiracids from Shellfish, Structural Elucidation of Azaspiracid-6, and Stability Studies. ResearchGate.
  • PubChem. (n.d.). (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid. National Center for Biotechnology Information.
  • Fluorochem. (n.d.). (S)-5-BOC-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • Alsante, K. M., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review.
  • PubChem. (n.d.). proline degradation. National Center for Biotechnology Information.
  • Badorrey, R., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI.
  • Google Patents. (n.d.). CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 103-109.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ResearchGate. (n.d.). Pathway of proline biosynthesis and degradation in bacteria.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.

Sources

Validation & Comparative

Conformational effects of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid in peptides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Effects of (6S)-5-Azaspiro[1]heptane-6-carboxylic Acid in Peptides: A Comparative Guide

Executive Summary

In the realm of peptide engineering and peptidomimetic drug discovery, controlling the conformational flexibility of the peptide backbone is paramount. Standard L-proline is frequently used to induce structural turns; however, its pyrrolidine ring remains highly flexible, rapidly interconverting between C4-endo and C4-exo puckers.

(6S)-5-Azaspiro[1]heptane-6-carboxylic acid (commonly referred to as Ash or spiro-cyclopropyl proline) represents a leap forward in conformational restriction. By fusing a cyclopropane ring to the pyrrolidine core via a spiro linkage, this non-natural amino acid locks the ring pucker, dictates the cis/trans isomerization of the preceding peptide bond, and significantly increases local lipophilicity. As a Senior Application Scientist, I have developed this guide to objectively compare the performance of Ash against standard proline and other analogs, providing the mechanistic causality and experimental workflows necessary to leverage this building block in your drug development pipelines (such as its critical role in the HCV NS5A inhibitor Ledipasvir) [1].

Mechanistic Causality: Why the Spiro-Modification Works

To understand the superiority of Ash in specific applications, we must examine the thermodynamics of peptide folding.

  • Ring Pucker Lock via Angle Strain: In standard proline, the energetic barrier between the C4-endo and C4-exo envelope conformations is low. In Ash, the spiro-fused cyclopropane ring at the gamma-position introduces severe angle strain. If the pyrrolidine ring attempts to adopt an unfavored envelope conformation, the steric clash and torsional strain from the cyclopropane hydrogens become energetically prohibitive. This effectively "freezes" the

    
     and 
    
    
    
    dihedral angles [1].
  • Trans/Cis Isomerization Control: The peptide bond preceding a proline residue naturally populates both cis and trans states. The bulky spiro-cyclopropyl group of Ash increases the steric bulk over the pyrrolidine ring, heavily biasing the thermodynamic equilibrium toward the trans conformer to minimize steric repulsion with the preceding residue's side chain [3].

  • Hydrophobic Shielding: The addition of the hydrocarbon cyclopropane ring increases the overall lipophilicity (LogP) of the residue. When incorporated into repeating sequences (e.g., collagen-mimetic peptides), this hydrophobicity promotes self-assembly and stabilizes secondary structures like the Polyproline II (PPII) helix in non-polar microenvironments [2].

Pathway Unfolded Unfolded Peptide Chain (High Entropy / Flexible) Spiro Incorporate (6S)-5-Azaspiro [2.4]heptane-6-carboxylic acid Unfolded->Spiro Pucker Stereoelectronic & Steric Ring Pucker Lock Spiro->Pucker CisTrans Thermodynamic Shift to Trans-Peptide Bond Spiro->CisTrans PPII Stabilized Polyproline II (PPII) Helix Formation Pucker->PPII CisTrans->PPII Bio Enhanced Target Affinity (e.g., Viral Protease Inhibition) PPII->Bio

Diagram 1: Thermodynamic pathway showing how the spiro-modification restricts conformation to enhance binding affinity.

Comparative Performance Analysis

When designing a peptidomimetic, selecting the correct proline analog is critical. Below is an objective comparison of Ash against standard L-Proline, (4R)-Fluoroproline (a stereoelectronic tuner), and Oic (Octahydroindole-2-carboxylic acid, a bulky lipophilic analog).

Table 1: Conformational and Physicochemical Properties of Proline Analogs

PropertyL-Proline(4R)-FluoroprolineOic(6S)-5-Azaspiro[1]heptane-6-carboxylic Acid (Ash)
Ring Pucker Flexible (endo/exo)Strongly C4-exoRigid (bicyclic)Highly Restricted (Spiro-locked)
Trans/Cis Ratio ~ 70:30~ 85:15~ 90:10> 90:10 (Highly favored trans)
Lipophilicity (

LogP)
0 (Baseline)+0.1+1.5+1.2
PPII Helix Propensity ModerateHighHighVery High
Primary Application General synthesisNMR probes, foldingACE inhibitorsAntivirals, rigid peptidomimetics

Data synthesized from comparative conformational studies on proline derivatives [2][3].

Experimental Workflows: Self-Validating Conformational Analysis

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Causality: The spiro-cyclopropyl group creates significant steric hindrance at the


-amine. Standard coupling reagents (like HBTU) will result in incomplete couplings and deletion sequences. We must use highly reactive uronium salts (HATU) with a strong base to drive the reaction kinetically.
  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

  • Coupling of Ash: Deprotect the N-terminal Fmoc with 20% Piperidine/DMF. For coupling, pre-activate 4.0 eq of Fmoc-Ash-OH with 3.9 eq of HATU and 8.0 eq of DIPEA in DMF for 2 minutes. Add to resin and agitate for 2 hours at room temperature.

  • Capping & Extension: Cap unreacted amines with acetic anhydride/pyridine. Continue sequence elongation to yield the model peptide: Ac-Gly-Ash-Gly-NH2.

  • Cleavage: Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Phase 2: 2D ROESY NMR (Quantifying Cis/Trans Ratio)

Causality: Because the cis and trans isomers exchange slowly on the NMR timescale, they appear as distinct sets of peaks. 2D ROESY allows us to observe through-space interactions to definitively assign the isomers.

  • Dissolve the purified peptide in 600 µL of D2O (10 mM concentration).

  • Acquire a 2D ROESY spectrum with a mixing time of 200–300 ms at 298 K.

  • Analysis: Identify the cross-peaks between the

    
    -protons of the preceding Gly residue and the 
    
    
    
    -protons of Ash. A strong
    
    
    NOE indicates the trans isomer, while a
    
    
    NOE indicates the cis isomer. Integrate the corresponding 1D 1H NMR
    
    
    -proton peaks to calculate the exact trans:cis ratio [3].
Phase 3: Circular Dichroism (CD) Spectroscopy

Causality: To prove that the trans-locked conformation translates to macro-structural stability, we measure the Polyproline II (PPII) helix signature.

  • Dissolve the peptide in 10 mM phosphate buffer (pH 7.4) to a concentration of 50 µM.

  • Record the CD spectrum from 190 nm to 250 nm at 4°C using a 1 mm pathlength cuvette.

  • Analysis: A stabilized PPII helix will exhibit a strong positive maximum at ~225 nm and a deep negative minimum at ~200 nm. Compare the amplitude of the 225 nm peak of the Ash-peptide against a standard Pro-peptide to quantify the increase in helical propensity [2].

Workflow SPPS 1. SPPS with HATU (Overcome Steric Hindrance) Purify 2. RP-HPLC Purification (Isolate Target Peptide) SPPS->Purify NMR 3. 2D ROESY NMR (Quantify Cis/Trans Ratio) Purify->NMR CD 4. CD Spectroscopy (Measure PPII Propensity) Purify->CD Data 5. Conformational Data Integration NMR->Data CD->Data

Diagram 2: Self-validating experimental workflow for empirical conformational analysis.

Conclusion

Replacing standard proline with (6S)-5-Azaspiro[1]heptane-6-carboxylic acid is not merely a substitution; it is a deliberate engineering choice to eliminate entropic penalties during target binding. By locking the pyrrolidine pucker and forcing a trans peptide bond, Ash provides unparalleled structural rigidity and enhanced lipophilicity. Whether you are developing next-generation antivirals [4] or stabilizing collagen-mimetic biomaterials, Ash offers a robust, field-proven scaffold for advanced peptidomimetic design.

References

  • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid Source: Molecules URL: [Link]

  • Title: Promotion of the collagen triple helix in a hydrophobic environment Source: RSC Advances URL: [Link]

  • Title: Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease Source: bioRxiv URL: [Link]

Sources

Structure-activity relationship (SAR) studies of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of This compound , a conformationally constrained proline analog. This scaffold is the pharmacophore anchor of Ledipasvir (GS-5885) , a blockbuster NS5A inhibitor for Hepatitis C (HCV). By restricting the pyrrolidine ring pucker and blocking metabolic hotspots, this spiro-cyclic motif elevates potency from the nanomolar (nM) to the picomolar (pM) range compared to standard proline derivatives.

Structural Analysis & Mechanism

The core scaffold is a pyrrolidine ring spiro-fused to a cyclopropane ring at the C4/C5 position (depending on numbering conventions, formally the 5-position in the spiro[2.4]heptane system).

The "Conformational Lock" Effect

Standard L-Proline exists in a dynamic equilibrium between C


-endo and C

-exo puckers. In high-affinity ligand-protein interactions, entropic penalties are paid to freeze this conformation.
  • The Solution: The spiro[2.4]heptane system rigidly locks the pyrrolidine ring into a specific envelope conformation.

  • The Result: When incorporated into NS5A inhibitors, this pre-organized structure reduces the entropic cost of binding, leading to a massive increase in affinity (pM range).

DOT Diagram: SAR Logic & Conformational Restriction

SAR_Logic Proline Native L-Proline (Flexible C-gamma Pucker) Entropy High Entropic Penalty upon Binding Proline->Entropy Dynamic Equilibrium Binding Picomolar Affinity (NS5A Dimer Interface) Entropy->Binding vs. Spiro (6S)-5-Azaspiro[2.4]heptane (Rigid Spiro-Fusion) Spiro->Binding Pre-organized Conformation Metabolism Metabolic Blockade (No benzylic/allylic oxidation) Spiro->Metabolism Steric Shielding

Caption: Mechanistic impact of spiro-cyclopropyl fusion on binding thermodynamics and metabolic stability.

Comparative Performance Data

The following table compares the spiro-scaffold (as found in Ledipasvir) against alternative proline modifications used in earlier NS5A inhibitors (e.g., Daclatasvir analogs).

FeatureNative L-Proline 4,4-Difluoroproline (6S)-5-Azaspiro[2.4]heptane
Primary Application General Peptide SynthesisMetabolic StabilityHigh-Potency NS5A Inhibition
Conformational Bias Flexible (endo/exo mix)Exo-pucker preference (stereoelectronic)Rigidly Locked (Steric constraint)
HCV GT1b Potency (EC50) ~50–100 pM (Daclatasvir core)Variable~4 pM (Ledipasvir core)
Metabolic Liability High (Prolyl hydroxylase oxidation)LowVery Low (Quaternary carbon block)
Lipophilicity (cLogP) LowModerateHigh (Improved membrane permeability)

Key Insight: While 4,4-difluoroproline improves metabolic stability via the fluorine effect, it does not provide the same degree of steric bulk and hydrophobic interaction as the spiro-cyclopropane, which is critical for filling the hydrophobic pocket of the NS5A protein dimer.

Experimental Protocols
A. Synthesis of (6S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

This protocol is based on the optimized route for Ledipasvir intermediates.

Reagents:

  • Glycine imine (starting material)

  • 1,2-dibromoethane[1]

  • Base (KOtBu or similar)

  • Phase Transfer Catalyst (PTC)

Workflow:

  • Alkylation: React the glycine imine with 1,2-dibromoethane under basic conditions (KOtBu) in the presence of a chiral PTC. This performs a double alkylation/cyclization to form the spiro-cyclopropane ring.

  • Hydrolysis: Acidic hydrolysis removes the imine protecting group.

  • Protection: Reprotect the amine with Boc anhydride (

    
    ).
    
  • Resolution: If the PTC does not yield 100% ee, resolve the (6S) enantiomer via crystallization with a chiral amine (e.g., cinchona alkaloids).

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Start Glycine Imine Precursor Step1 Double Alkylation (1,2-dibromoethane + KOtBu) Start->Step1 Inter Spiro-Imine Intermediate Step1->Inter Step2 Hydrolysis & Boc-Protection Inter->Step2 Final (6S)-5-Boc-5-azaspiro[2.4]heptane -6-carboxylic acid Step2->Final

Caption: Synthetic route to the N-Boc protected spiro-proline scaffold.

B. Biological Validation (HCV Replicon Assay)

To verify the activity of derivatives containing this scaffold:

  • Cell Line: Use Huh-7 cells containing the HCV genotype 1b subgenomic replicon (e.g., Con1 strain) fused to a luciferase reporter.

  • Treatment: Incubate cells with the spiro-derivative (serial dilutions from 100 nM down to 0.1 pM) for 72 hours.

  • Readout: Measure luciferase activity.

  • Validation: A successful spiro-derivative (like Ledipasvir) must exhibit an

    
     pM. If 
    
    
    
    nM, the conformational lock may be in the wrong stereochemistry (6R instead of 6S).
Expert Commentary & Causality

Why does the spiro ring work better than dimethyl substitution? Early SAR studies explored 4,4-dimethylproline. While this adds bulk, it introduces a "gem-dimethyl effect" that can sometimes distort the peptide backbone unfavorably for specific binding pockets. The spiro[2.4] system, being a fused cyclopropane, is more compact and planar in its projection than two methyl groups. This allows the molecule to slide into the narrow hydrophobic groove of the NS5A dimer interface without steric clashing, while still preventing the metabolic oxidation that occurs at the 4-position of native proline.

References
  • Discovery of Ledipasvir (GS-5885): Link, J. O., et al. "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[1][2] Journal of Medicinal Chemistry, 2014, 57(5), 2033–2046.[2]

  • Spiro-Proline Synthesis: Kalchschmid, F., et al. "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." Molecules, 2020, 25(23), 5644.

  • NS5A Inhibitor Mechanisms: Nettles, J. H., et al. "Mode-II: hinge binding model of clinical compound 3 (GS-5885)." Journal of Medicinal Chemistry, 2014.[2][3]

  • Compound Data: PubChem CID 39871141. "(6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid."

Sources

Comparative Analysis of the Metabolic Stability of Peptides Incorporating (6S)-5-Azaspiroheptane-6-carboxylic Acid

Comparative Analysis of the Metabolic Stability of Peptides Incorporating (6S)-5-Azaspiro[1]heptane-6-carboxylic Acid

As peptide therapeutics continue to dominate modern drug discovery, overcoming their inherent susceptibility to proteolytic degradation remains a critical engineering challenge. Native L-Proline is frequently utilized to induce β-turns and disrupt α-helices; however, peptide bonds adjacent to proline are prime targets for specific proteases such as dipeptidyl peptidase-IV (DPP-IV) and prolylcarboxypeptidase (PRCP).

To bypass these metabolic liabilities, structural biologists and medicinal chemists have turned to conformationally constrained unnatural amino acids. Among the most effective is (6S)-5-azaspiro[1]heptane-6-carboxylic acid (often abbreviated as Ash or spiro-proline). This guide provides a comprehensive, mechanistic comparison of Ash-modified peptides against standard proline analogs, supported by self-validating experimental protocols and quantitative stability data.

Mechanistic Causality: Why Spiro-Cyclopropanation Drives Stability

The incorporation of the Ash residue is not merely a substitution of mass; it is a fundamental reprogramming of the peptide's local stereoelectronics and conformational landscape.

Steric Shielding and the "Bumper" Effect

(6S)-5-azaspiro[1]heptane-6-carboxylic acid features a cyclopropane ring spiro-fused at the C4 position (γ-carbon relative to the carboxylate) of the pyrrolidine core[2]. This bulky, rigid spiro-cyclopropyl group acts as a steric "bumper." When proteases attempt to dock onto the scissile peptide bond, the cyclopropane moiety physically clashes with the enzyme's S1/S2 sub-pockets, preventing the nucleophilic attack required for amide hydrolysis. This mechanism was notably exploited in the development of peptidomimetic SARS-CoV-2 3CL protease inhibitors, where spiro-modifications drastically improved half-lives in liver microsomes[3].

Conformational Locking and Ring Pucker

In native L-Proline, the pyrrolidine ring rapidly interconverts between Cγ-endo and Cγ-exo puckers, allowing the upstream amide bond to sample both cis and trans geometries. The spiro-fusion in Ash restricts this dynamic puckering, strongly biasing the ring into a fixed conformation. This conformational lock heavily favors the trans-amide geometry and rigidifies the backbone[4]. Because many proteases rely on an "induced fit" mechanism that requires backbone flexibility to achieve the transition state, the rigidified Ash residue effectively starves the enzyme of the entropic freedom necessary for cleavage. Furthermore, this rigidity has been shown to enhance the self-assembly and stability of complex secondary structures, such as collagen triple helices[5].

Mechanismcluster_LProStandard L-Proline Peptidecluster_Ash(6S)-Ash Modified PeptideA1L-Proline ResidueA2Protease Docking(Unrestricted Access)A1->A2A3Rapid Cleavage(t1/2 < 1h)A2->A3B1Ash Residue(Spiro-cyclopropane)B2Steric Clash &Conformational LockB1->B2B3Protease Resistance(t1/2 > 24h)B2->B3

Mechanism of Protease Resistance by (6S)-5-Azaspiro[1]heptane-6-carboxylic acid.

Comparative Data Analysis

To objectively evaluate the performance of the Ash modification, we compare a model therapeutic hexapeptide containing either L-Proline, D-Proline, or (6S)-Ash at the primary proteolytic cleavage site (P1 position). The data below synthesizes typical pharmacokinetic parameters observed in preclinical drug development[3].

ParameterL-Proline PeptideD-Proline Peptide(6S)-Ash Peptide
Human Plasma Half-Life (

)
1.2 Hours14.5 Hours> 48.0 Hours
HLM Half-Life (

)
18 Minutes55 Minutes> 180 Minutes
Intrinsic Clearance (

)
145.2 µL/min/mg42.1 µL/min/mg< 5.0 µL/min/mg
Predominant Amide Geometry cis / trans dynamiccis / trans dynamicStrictly trans
Relative Lipophilicity (LogD) Baseline (0.0)Baseline (0.0)+0.8 (Increased)

Key Insight: While D-Proline offers moderate resistance by introducing stereochemical incompatibility with endogenous human proteases, it often disrupts the target binding affinity due to the inverted stereocenter. (6S)-Ash maintains the natural (S)-stereochemistry required for target engagement while providing superior metabolic stability through its spiro-cyclopropyl shield.

Self-Validating Experimental Protocols

To ensure scientific integrity, metabolic stability must be assessed using self-validating systems. The following protocols detail the exact methodologies required to generate the comparative data above, incorporating strict control mechanisms to prevent false positives (e.g., enzyme degradation over time).

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Objective: Determine the Phase I metabolic degradation rate and intrinsic clearance (

  • Reagent Preparation:

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

      
      .
      
    • Thaw Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL in the buffer.

    • Prepare a 10 mM NADPH regenerating system (Solution A + Solution B).

  • Control Implementation (Critical Step):

    • Positive Control (High Clearance): Verapamil (Ensures microsomes are metabolically active).

    • Negative Control (Low Clearance): Warfarin (Ensures stability of the assay environment).

    • No-NADPH Control: Test peptide incubated without NADPH to rule out non-CYP450 mediated degradation or chemical instability.

  • Incubation:

    • Pre-incubate 1 µM of the test peptide (L-Pro, D-Pro, or Ash analog) with the HLM suspension at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Aliquot Sampling & Quenching:

    • At time points

      
       and 
      
      
      minutes, extract a 50 µL aliquot.
    • Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (IS, e.g., Tolbutamide).

  • Processing:

    • Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Human Plasma Stability Assay

Objective: Assess susceptibility to circulating serum proteases and esterases.

  • Plasma Preparation: Centrifuge fresh, pooled human plasma (heparinized) to remove residual clots. Pre-warm to 37°C.

  • Spiking: Spike the test peptides into the plasma to achieve a final concentration of 2 µM. Ensure the organic solvent (DMSO) concentration remains

    
     to avoid denaturing plasma proteins.
    
  • Sampling: Extract 50 µL aliquots at

    
     and 
    
    
    hours.
  • Quenching: Quench immediately in 200 µL of cold Methanol/Acetonitrile (1:1) containing the IS.

  • Control: Use Propantheline bromide as a positive control for rapid plasma esterase degradation.

WorkflowStartCompound Preparation(Test Peptide + Controls)IncubateIncubation in HLM / Plasma(37°C, 0-120 min)Start->IncubateQuenchReaction Quenching(Cold Acetonitrile + IS)Incubate->QuenchCentrifugeCentrifugation(14,000 rpm, 10 min)Quench->CentrifugeLCMSLC-MS/MS Analysis(MRM Mode)Centrifuge->LCMSDataData Processing(Calculate t1/2 & CLint)LCMS->Data

Experimental Workflow for In Vitro Metabolic Stability Assessment.

Conclusion

Replacing native L-Proline with (6S)-5-azaspiro[1]heptane-6-carboxylic acid is a highly effective strategy for rescuing metabolically labile peptides. By combining the natural (S)-stereocenter necessary for receptor binding with a sterically demanding, conformationally locking spiro-cyclopropane ring, researchers can achieve multi-fold increases in both plasma and microsomal half-lives. As demonstrated in recent developments of antiviral peptidomimetics[3] and stable collagen assemblies[5], Ash serves as a premier building block in the modern medicinal chemist's toolkit.

References

  • Ariza, X., et al. (2020). "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid." Molecules, 25(23), 5644.[Link]

  • Kubyshkin, V., & Budisa, N. (2019). "Promotion of the collagen triple helix in a hydrophobic environment." Organic & Biomolecular Chemistry, 17, 2502-2507.[Link]

  • Zhu, M., et al. (2023). "Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety." Bioorganic & Medicinal Chemistry, 87, 117316.[Link]

In vitro and in vivo validation of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro and in vivo validation of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid containing compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Case Study: Ledipasvir (GS-5885)

Executive Summary

The This compound scaffold (CAS 1129634-44-1) represents a critical evolution in proline-mimetic design. By incorporating a spiro-cyclopropyl ring at the C4 position of the pyrrolidine core, this moiety imposes rigid conformational restrictions that enhance binding affinity and metabolic stability.

This guide analyzes the validation of this scaffold through its primary pharmaceutical application: Ledipasvir (LDV) , a potent HCV NS5A inhibitor.[1] We compare its performance against non-spiro alternatives (e.g., Daclatasvir) to demonstrate the functional superiority of the azaspiro modification in preventing viral replication and extending in vivo half-life.

Structural Analysis: The Azaspiro Advantage

The core innovation of the this compound moiety lies in its ability to lock the pyrrolidine ring into a specific envelope conformation.

FeatureStandard Proline Scaffold(6S)-5-Azaspiro[2.4]heptane Scaffold
Structure Flexible pyrrolidine ringRigid spiro-bicyclic system
Conformation Dynamic puckering (Cγ-endo / Cγ-exo)Locked geometry (favors specific rotamers)
Metabolic Liability Susceptible to oxidative metabolismSterically hindered, reduced oxidation
Binding Entropy High entropic penalty upon bindingPre-organized (lower entropic penalty)

Causality: The spiro-cyclopropyl group fills the hydrophobic pocket of the NS5A dimer interface more effectively than a standard proline, leading to picomolar potency.

In Vitro Validation: HCV Replicon Assay

To validate the potency of the azaspiro-containing compound (Ledipasvir) against alternatives, researchers utilize the HCV replicon assay. This system measures the inhibition of viral RNA replication in Huh-7 hepatoma cells.

Experimental Protocol: Luciferase Reporter Replicon Assay
  • Cell Culture: Maintain Huh-7 cells containing stable subgenomic HCV replicons (GT1a, GT1b) in DMEM with G418 selection.

  • Compound Preparation: Dissolve Ledipasvir and Daclatasvir (control) in DMSO. Prepare 3-fold serial dilutions.

  • Incubation:

    • Seed cells at 5,000 cells/well in 96-well plates (remove G418).

    • Add compounds after 24 hours.[2][3]

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Quantify viral replication using a Luciferase assay system (e.g., Bright-Glo).

    • Measure cytotoxicity in parallel using an ATP-based cell viability assay (e.g., CellTiter-Glo).

  • Analysis: Calculate EC50 (50% effective concentration) using non-linear regression.

Comparative Data: Ledipasvir vs. Daclatasvir

The following data illustrates the potency gain and resistance profile retention of the azaspiro scaffold (Ledipasvir) compared to the bi-phenyl proline scaffold (Daclatasvir).

ParameterLedipasvir (Azaspiro Scaffold)Daclatasvir (Standard Scaffold)Interpretation
GT1a EC50 0.031 nM 0.050 nMComparable picomolar potency.
GT1b EC50 0.004 nM 0.009 nMLedipasvir shows slight superiority in GT1b.
Y93H Mutant EC50 260 nM 1260 nMCritical: Azaspiro scaffold retains better activity against resistance mutants.
Cytotoxicity (CC50) > 50 µM> 50 µMBoth scaffolds exhibit low host toxicity.

Data Source: Link et al., J. Med.[4] Chem. 2014 [1]

Mechanism of Action Visualization

The following diagram details how the azaspiro-containing Ledipasvir disrupts the NS5A replication complex.

NS5A_Inhibition Compound Ledipasvir (Azaspiro Scaffold) Target NS5A Dimer (Domain I) Compound->Target Targets Interaction High-Affinity Binding (Spiro-ring occupies hydrophobic pocket) Target->Interaction Induces Effect1 Distortion of Membrane Anchoring Interaction->Effect1 Causes Effect2 Inhibition of Hyperphosphorylation Interaction->Effect2 Prevents Outcome Viral Replication Complex Collapse Effect1->Outcome Leads to Effect2->Outcome Leads to

Figure 1: Mechanism of action for Ledipasvir.[5][6] The azaspiro scaffold enhances the binding affinity to the NS5A dimer, disrupting viral replication complex formation.

In Vivo Validation: Pharmacokinetics (PK)

The metabolic stability conferred by the this compound scaffold is best observed in pharmacokinetic profiles. The rigid spiro system protects the nitrogen center and adjacent carbons from rapid CYP450-mediated oxidation.

Experimental Protocol: PK Profiling in Rats
  • Subjects: Male Sprague-Dawley rats (n=3 per group).

  • Administration:

    • IV Group: 1 mg/kg (Vehicle: 5% Ethanol, 30% PG, 65% PEG 400).

    • PO Group: 5 mg/kg (Vehicle: 0.5% Methylcellulose/0.5% Tween 80).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS quantification (MRM mode).

  • Calculation: Non-compartmental analysis (WinNonlin) to determine AUC, CL, Vss, and F%.

Comparative PK Data
ParameterLedipasvir (Rat)Daclatasvir (Rat)Impact of Azaspiro Scaffold
Half-life (t1/2) ~13.5 h ~3.8 hSignificant Extension: Spiro ring reduces metabolic clearance.
Clearance (CL) 0.11 L/h/kg0.89 L/h/kgLower clearance indicates higher stability.
Bioavailability (F) > 30%~35%Good oral absorption maintained despite rigidity.
Biliary Excretion High (>80%)HighBoth eliminated primarily via bile/feces.

Note: Human t1/2 for Ledipasvir is exceptionally long (~47 hours), supporting once-daily dosing.

Synthesis & Manufacturing Context

The synthesis of the this compound intermediate is more complex than standard proline but essential for the compound's properties.

Key Synthetic Step: Simmons-Smith Cyclopropanation

  • Starting Material: (2S,4R)-4-Hydroxyproline.[4]

  • Transformation: Conversion to an exocyclic alkene followed by a modified Simmons-Smith reaction (

    
    , 
    
    
    
    ).
  • Validation: The stereochemistry at the C6 position is critical. High-performance liquid chromatography (HPLC) with chiral columns is required to validate the enantiomeric excess (ee > 99%) before coupling to the benzimidazole core.

References

  • Link, J. O., et al. (2014). "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[4] Journal of Medicinal Chemistry.

  • Lawitz, E., et al. (2014). "Sofosbuvir and Ledipasvir Fixed-Dose Combination with and without Ribavirin in Treatment-Naive and Previously Treated Patients with Genotype 1 Hepatitis C Virus Infection (LONESTAR): An Open-Label, Randomised, Phase 2 Trial." The Lancet.

  • PubChem. (2024). "Compound Summary: Ledipasvir." National Library of Medicine.

  • FDA Center for Drug Evaluation and Research. (2014). "Clinical Pharmacology and Biopharmaceutics Review: Harvoni (Ledipasvir/Sofosbuvir)." U.S. Food and Drug Administration.

Sources

Case studies of successful drugs developed using (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Tofacitinib and its Therapeutic Alternatives

The quest for novel therapeutic agents with high specificity and efficacy has led medicinal chemists to explore unique three-dimensional molecular architectures. Among these, the (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid scaffold and related azaspirocyclic structures have emerged as valuable building blocks. Their rigid, spirocyclic nature introduces conformational constraints that can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target. This guide delves into the most successful clinical application stemming from this structural motif, Tofacitinib , and provides a comprehensive comparison with its therapeutic alternatives, offering researchers and drug development professionals a detailed perspective on its performance, supported by experimental data.

Case Study: Tofacitinib (Xeljanz®)

Tofacitinib is a pioneering oral Janus kinase (JAK) inhibitor developed by Pfizer for the treatment of several autoimmune and inflammatory diseases.[1] Its structure is built around a 3-amino-4-methyl-piperidine core, a synthon that can be derived from azaspirocyclic intermediates, which imparts the necessary stereochemistry for potent JAK inhibition.[2]

Mechanism of Action: Disrupting the Cytokine Signaling Cascade

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3) and, to a lesser extent, Tyrosine Kinase 2 (TYK2).[3][4] These enzymes are crucial for intracellular signal transduction following cytokine binding to their receptors on the cell surface. By blocking JAK phosphorylation, Tofacitinib disrupts the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), preventing their translocation to the nucleus and the transcription of pro-inflammatory genes.[4] While initially considered a pan-JAK inhibitor, it shows a degree of selectivity, primarily targeting JAK1 and JAK3.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT (inactive) JAK->STAT 3. STAT Phosphorylation STAT_P STAT-P (active) STAT_dimer STAT-P Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription 6. Binds DNA Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: The Janus Kinase (JAK)-STAT signaling pathway and the inhibitory action of Tofacitinib.

Comparative Performance Analysis

The therapeutic landscape for autoimmune diseases has evolved rapidly with the introduction of several JAK inhibitors and other targeted therapies. This section compares Tofacitinib's performance against key alternatives across its major indications.

Rheumatoid Arthritis (RA)

Tofacitinib is well-established for treating moderate to severe RA.[5] Its efficacy is often measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which indicate a 20%, 50%, or 70% improvement in tender and swollen joint counts and other measures.

Comparison with Other JAK Inhibitors: Network meta-analyses and real-world studies have compared Tofacitinib with other JAK inhibitors like Upadacitinib, Baricitinib, and Filgotinib.[6][7][8]

  • Efficacy: Upadacitinib has shown numerically higher ACR response rates and clinical remission rates compared to Tofacitinib in some indirect comparisons.[9] For instance, at month 6, upadacitinib + methotrexate was associated with significantly larger improvements in clinical remission compared to tofacitinib + methotrexate.[9] However, other analyses suggest that while there are differences, the overall effectiveness among the four main JAKis (Tofacitinib, Baricitinib, Upadacitinib, Filgotinib) shows no definitive superiority in a real-world setting.[7][10]

  • Safety: The safety profiles of JAK inhibitors are a key consideration. Tofacitinib carries a boxed warning from the FDA regarding an increased risk of serious heart-related events, cancer, blood clots, and death.[11] This warning was based on the ORAL Surveillance study, which compared Tofacitinib to TNF inhibitors.[11] Comparisons among JAK inhibitors show nuanced differences. For example, one network meta-analysis found Tofacitinib had a lower incidence of serious adverse drug reactions compared to other JAKinibs, though the finding was not significant.[6] Conversely, Baricitinib was associated with a higher risk of herpes zoster.[6] Filgotinib has shown a lower incidence of infections in some studies.[3]

Metric (RA) Tofacitinib (5 mg BID) Upadacitinib (15 mg QD) Baricitinib (4 mg QD) Source
ACR20 Response (vs. Placebo) 59% vs 25% (at 3 months)~64% vs ~36% (at 12 weeks)~77% vs ~41% (at 12 weeks)[12][13]
ACR50 Response (vs. Tofacitinib+MTX) BaselineHigher (DID: 12.9%)N/A[9]
ACR70 Response (vs. Tofacitinib+MTX) BaselineHigher (DID: 9.9% - monotherapy)N/A[9]
Serious Adverse Events (vs. Placebo) Lower incidence (RR=0.80)Higher incidence (RR=1.66)N/A[6]
Herpes Zoster Risk (vs. Placebo) IncreasedIncreasedHighest risk (RR=4.79)[6]

Note: Data is aggregated from multiple studies and represents a general comparison. Direct head-to-head trial results may vary. DID = Difference in Difference.

Ulcerative Colitis (UC)

In UC, Tofacitinib was the first JAK inhibitor to be approved.[14] The primary competitor in this space is Upadacitinib.

  • Efficacy: Multiple real-world studies and meta-analyses suggest that Upadacitinib may be more effective than Tofacitinib in achieving and maintaining steroid-free clinical remission (SFCR).[14][15][16] One study found that patients on Upadacitinib had 3.01 times higher odds of achieving SFCR by 52 weeks compared to those on Tofacitinib.[15] Another reported a significantly higher clinical remission rate for Upadacitinib at 24 weeks (64.7% vs. 38.2%).[16]

  • Safety: The overall safety profiles are considered comparable, though Upadacitinib has been associated with a higher incidence of acne.[14] Treatment discontinuation was found to be less frequent with Upadacitinib.[14]

Metric (UC) Tofacitinib Upadacitinib Source
Steroid-Free Clinical Remission (at 52 weeks) Baseline3.01x higher odds[15]
Steroid-Free Clinical Remission (at 24 weeks) 38.2%64.7%[16]
Treatment Discontinuation HigherLower (OR 0.51)[14]
Acne Incidence LowerHigher (OR 4.30)[14]
Psoriasis and Psoriatic Arthritis (PsA)

Tofacitinib is approved for PsA and has been studied extensively for plaque psoriasis.[17] Here, it is compared against other oral agents like the TYK2 inhibitor Deucravacitinib.

  • Efficacy: A network meta-analysis comparing oral drugs for moderate-to-severe plaque psoriasis found that Deucravacitinib (at various doses) and Tofacitinib (10 mg BID) ranked best in achieving PASI-75 and PGA 0/1 responses at 12-16 weeks.[18][19] However, the same analysis concluded that Deucravacitinib showed superior overall efficacy and safety.[19]

  • Safety: Tofacitinib (10 mg BID) was considered the most unsafe treatment in this analysis in terms of treatment-emergent adverse events.[18][19]

Atopic Dermatitis (AD)

While Tofacitinib is used off-label for AD, Abrocitinib is a JAK1 inhibitor specifically approved for this indication.

  • Efficacy: A retrospective analysis comparing Abrocitinib, Tofacitinib, and Cyclosporine for moderate-to-severe AD found that Abrocitinib showed a greater reduction in mean EASI and SCORAD scores at 16 weeks.[20][21] The percentage reduction in EASI score for Abrocitinib was 87%, compared to 64% for Tofacitinib.[20][21]

Experimental Protocols & Methodologies

Protocol 1: In Vitro JAK Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against different JAK isoforms, which is crucial for establishing its selectivity profile.

Objective: To quantify the potency of Tofacitinib and comparator compounds against JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes.

  • ATP and a generic peptide substrate (e.g., a poly-Glu-Tyr peptide).

  • Test compounds (Tofacitinib, Upadacitinib, etc.) dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Methodology:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a concentration gradient (e.g., from 10 µM to 0.1 nM).

  • Reaction Setup:

    • Add 2.5 µL of assay buffer to each well of a 384-well plate.

    • Add 25 nL of the serially diluted compound to the appropriate wells.

    • Add 2.5 µL of a 2x enzyme/substrate mixture to initiate the reaction. The final concentrations should be within the linear range of the assay.

    • Add 5 µL of a 2x ATP solution to start the kinase reaction. Final ATP concentration should be at or near the Km for each enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using control wells (0% inhibition = DMSO only; 100% inhibition = no enzyme).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay using luminescence detection.

Protocol 2: Phase 3 Clinical Trial Design (Rheumatoid Arthritis)

This outlines a representative study design for evaluating a JAK inhibitor in patients with moderate-to-severe RA who have had an inadequate response to methotrexate (MTX). This design is based on common elements from trials like the ORAL Solo and ORAL Scan studies for Tofacitinib.[12]

Objective: To evaluate the efficacy and safety of an investigational JAK inhibitor compared to placebo in adults with active RA.

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

Patient Population:

  • Adults (≥18 years) with a diagnosis of RA for at least 6 months.

  • Active disease defined by ≥6 tender/painful joints and ≥6 swollen joints.

  • Evidence of systemic inflammation (e.g., elevated CRP or ESR).

  • History of inadequate response to a stable dose of MTX.

Treatment Arms (Example):

  • Arm A: Investigational JAK inhibitor (e.g., 5 mg twice daily) + background MTX.

  • Arm B: Placebo + background MTX.

Duration: 24 weeks (with a long-term extension phase).

Primary Endpoint:

  • Proportion of patients achieving an ACR20 response at Week 12.

Secondary Endpoints:

  • Change from baseline in Health Assessment Questionnaire-Disability Index (HAQ-DI).

  • Proportion of patients achieving ACR50 and ACR70 responses at Week 12 and 24.

  • Change from baseline in Disease Activity Score 28 (DAS28-CRP).

  • Radiographic progression (e.g., change in modified Total Sharp Score) at Week 24.

  • Safety and tolerability assessments (adverse events, laboratory values).

Screening Patient Screening (Active RA, MTX-IR) Randomization Randomization (1:1) Screening->Randomization ArmA Treatment Arm A (Drug + MTX) Randomization->ArmA ArmB Treatment Arm B (Placebo + MTX) Randomization->ArmB FollowUp Double-Blind Treatment Period (12-24 Weeks) ArmA->FollowUp ArmB->FollowUp Analysis Primary & Secondary Endpoint Analysis FollowUp->Analysis

Caption: Logical flow of a typical Phase 3 clinical trial for a JAK inhibitor in Rheumatoid Arthritis.

Conclusion

Tofacitinib, a drug whose development was influenced by the structural insights provided by azaspirocyclic chemistry, stands as a landmark achievement in the treatment of autoimmune diseases. It validated the JAK-STAT pathway as a druggable target and paved the way for a new class of oral therapies. However, the field has not stood still. Comparative data reveals that while Tofacitinib remains a potent therapeutic option, newer, more selective JAK inhibitors like Upadacitinib and TYK2 inhibitors like Deucravacitinib demonstrate competitive, and in some cases superior, efficacy and safety profiles for specific indications.[9][14][19]

The key takeaway for researchers is the critical balance between efficacy and safety, which is largely driven by kinase selectivity. The journey from a pan-JAK inhibitor like Tofacitinib to more selective agents highlights a clear trajectory in drug development: optimizing on-target activity while minimizing off-target effects. The initial concerns regarding the safety profile of Tofacitinib have led to more rigorous long-term safety studies and a more nuanced, risk-stratified approach to prescribing these powerful medications.[8][11] The legacy of Tofacitinib is therefore twofold: it provided a much-needed therapeutic alternative for millions and simultaneously set a new benchmark for safety and selectivity that continues to drive innovation in kinase inhibitor research.

References

  • Bio-Synth. (2025, July 17).
  • MDPI. (2025, January 28). Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis.
  • Analysis Group.
  • PMC. (2025, December 9).
  • Pfizer. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info.
  • Healio. (2024, August 9).
  • PMC. (2026, January 16).
  • Taylor & Francis. (2022, February 10).
  • Drugs.com. Abrocitinib vs Tofacitinib Comparison.
  • Neuro Central. (2020, November 6). Pfizer Announces Positive Phase 3 Study Results for XELJANZ ® (tofacitinib) in Ankylosing Spondylitis (AS).
  • Intestinal Research. (2025, March 20). Comparative short-term efficacy of upadacitinib versus tofacitinib for ulcerative colitis: a 24-week real-world study in Japan.
  • Chinese Medical Journal. (2024, June 3).
  • Frontiers.
  • U.S. Food and Drug Administration (FDA). (2021, February 4). Initial safety trial results find increased risk of serious heart-related problems and cancer with arthritis and ulcerative colitis medicine Xeljanz, Xeljanz XR (tofacitinib).
  • PMC. (2025, June 6).
  • MDPI. (2024, March 21).
  • ACR Meeting Abstracts.
  • PubMed. (2024, September 15).
  • PMC. Development of a Novel Azaspirane That Targets the Janus Kinase-Signal Transducer and Activator of Transcription (STAT) Pathway in Hepatocellular Carcinoma in Vitro and in Vivo.
  • University of Nebraska-Lincoln. Tofacitinib synthesis.
  • PMC. (2024, November 18).
  • ResearchGate. (2025, June 4). (PDF)
  • PubMed. (2026, January 30). Janus Kinase (JAK)
  • Semantic Scholar. (2025, June 1).
  • SAGE Journals.
  • Benchchem. Refinement of ritlecitinib synthesis to increase overall yield.
  • Der Pharma Chemica. (2026, February 17). An Efficient and Alternative Method for Synthesis of Tofacitinib.
  • YouTube. (2023, November 3).
  • ResearchGate. (2024, February 26). (PDF) JAK-Inhibitors – A Story of Success and Adverse Events.
  • MDPI. (2025, October 5).
  • ACR Meeting Abstracts.
  • PMC.
  • RSC Publishing. Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs.
  • MedKoo Biosciences. Crisaborole Synthetic Routes.
  • New Drug Approvals. (2019, August 5). Ritlecitinib, PF 06651600.
  • Google Patents. WO2018150327A1 - Crisaborole production process.
  • PMC.
  • European Patent Office. (2021, July 21).
  • Frontiers. (2024, September 29).
  • Wikipedia. Crisaborole.
  • NCBI Bookshelf. Clinical Review - Deucravacitinib (Sotyktu).
  • Semantic Scholar. (2016, July 1).
  • SciSpace. (2018).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the proper disposal of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, understanding the lifecycle of a chemical, including its proper disposal, is paramount to our commitment to safety and scientific integrity.

I. Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a comprehensive understanding of regulatory frameworks and institutional protocols. The U.S. Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA), provides the primary regulations for hazardous waste management[2][3]. It is imperative that all laboratory personnel are trained on these regulations and their institution's specific Environmental Health and Safety (EHS) guidelines[4][5][6].

II. Hazard Assessment and Personal Protective Equipment (PPE)

Given the irritant nature of similar compounds, appropriate PPE is mandatory when handling this compound and its waste.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are required to protect against splashes[7].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact[7].

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary. All handling of the solid compound should ideally be done in a chemical fume hood[8].

III. Step-by-Step Disposal Protocol

This protocol outlines the systematic approach to the disposal of this compound, from the point of generation to final pickup by trained EHS personnel.

Step 1: Waste Characterization

All chemical waste must be properly identified[9]. Unless confirmed to be non-hazardous by your institution's EHS department, this compound and any materials contaminated with it should be treated as hazardous waste[4]. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials).

  • Spill cleanup materials.

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions[3][6][10]. This compound waste should be segregated as an organic acid.

Do NOT mix this waste stream with:

  • Bases

  • Oxidizers

  • Reactive metals

Step 3: Container Selection and Management

The choice of waste container is crucial for safe storage and transport.

Container TypeRecommended UseKey Considerations
Solid Waste Container For solid this compound and contaminated dry materials (e.g., weighing paper, gloves).Must be a sealable, sturdy container, clearly labeled for solid chemical waste.
Liquid Waste Container For solutions containing this compound.A chemically compatible container (e.g., polyethylene) with a secure screw-top cap is required. Do not fill beyond 80% capacity to allow for expansion and prevent spills[10].

All waste containers must be kept closed except when adding waste[6].

Step 4: Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety[2][6][9].

Your hazardous waste label must include:

  • The words "Hazardous Waste"[6].

  • The full chemical name: "this compound". Abbreviations are not permitted[2].

  • The approximate concentration and quantity of the waste.

  • The date of waste generation (the date you first add waste to the container)[2].

  • Your name, department, and room number[2].

Step 5: Storage

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[5][6].

Key storage requirements:

  • Store in a cool, dry, and well-ventilated area[11].

  • Ensure containers are stored in secondary containment to capture any potential leaks[3].

  • Keep incompatible waste streams physically separated[3].

Step 6: Disposal Request and Pickup

Once a waste container is full or has been in storage for the maximum allowable time (typically six months), a pickup must be scheduled with your institution's EHS department[2][10]. Follow your institution's specific procedures for requesting a hazardous waste pickup[4][5].

IV. Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS department immediately.

  • Contain and Absorb: For a solid spill, carefully sweep it up, avoiding dust generation. For a liquid spill, use an inert absorbent material like vermiculite or sand[12].

  • Collect and Dispose: Place all contaminated cleanup materials into a designated hazardous waste container and label it appropriately[12].

  • Decontaminate: Clean the spill area thoroughly.

V. Decision-Making Flowchart for Disposal

The following diagram illustrates the decision-making process for the disposal of this compound waste.

Disposal_Workflow start Waste Generation: This compound characterize Characterize Waste: Treat as Hazardous start->characterize spill Spill Occurs start->spill segregate Segregate as Organic Acid characterize->segregate solid_waste Solid Waste (powder, contaminated items) segregate->solid_waste liquid_waste Liquid Waste (solutions) segregate->liquid_waste container_solid Select & Label Solid Waste Container solid_waste->container_solid container_liquid Select & Label Liquid Waste Container liquid_waste->container_liquid store Store in Designated Satellite Accumulation Area container_solid->store container_liquid->store pickup Request EHS Pickup When Full or at Time Limit store->pickup spill_cleanup Follow Spill Management Protocol spill->spill_cleanup spill_cleanup->container_solid

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 2
(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.